Ammonium borate
Description
Historical Context and Evolution of Ammonium (B1175870) Borate (B1201080) Research
While borates, in the form of minerals like borax, have been utilized since ancient times for applications such as glazes and fluxes, the specific history of ammonium borate is more recent. nih.gov The synthesis and characterization of ammonium salts of boric acid likely emerged in the 19th century with the broader development of inorganic synthesis. However, detailed structural elucidation of these compounds occurred much later. A notable example is the compound referred to as "ammonium octaborate," which has been known since the 19th century but was only structurally characterized in recent years as an ammonium salt of a heptaborate dianion. acs.org This highlights a common trajectory in the study of borates: initial synthesis and empirical characterization followed by more sophisticated structural analysis with the advent of advanced analytical techniques like single-crystal X-ray crystallography.
Early research was primarily focused on the basic synthesis and properties of various this compound hydrates. The preparation of boric acid itself was first described by Wilhelm Homberg in the 18th century, paving the way for the synthesis of its various salts. wikipedia.orgresearchgate.net The industrial production of ammonia (B1221849) via the Haber-Bosch process in the early 20th century made ammonium compounds readily available, likely spurring further investigation into ammonium borates. wikipedia.org Over the 20th century, research shifted towards understanding the complex polyborate anions that form in aqueous solutions and in the solid state. This led to the identification and characterization of various this compound species, such as tetraborates and pentaborates, which are now commercially significant. researchgate.netresearchgate.net
Classification and Structural Diversity of this compound Species
The structural chemistry of borates is remarkably diverse due to the ability of boron to adopt both trigonal planar BO₃ and tetrahedral BO₄ coordination with oxygen. These fundamental building blocks can link together by sharing oxygen atoms to form a vast array of polyborate anions, from simple monomers to complex chains, layers, and frameworks. nih.gov This diversity is a defining feature of borate chemistry and is well-represented in the various known this compound species. researchgate.net
Ammonium borates are classified based on the specific polyborate anion present in their crystal structure. This classification provides a systematic way to understand the relationship between their structure and properties.
Ammonium Tetraborate (B1243019): These compounds contain the tetraborate anion, [B₄O₅(OH)₄]²⁻. Ammonium tetraborate is known to exist in hydrated forms and is synthesized from the reaction of boric acid and ammonium hydroxide. researchgate.netmaterial-properties.org
Ammonium Pentaborate: Containing the pentaborate anion, [B₅O₆(OH)₄]⁻, this is one of the more common and industrially important ammonium borates. borax.com It is also prepared by the controlled reaction of boric acid, ammonia, and water. borax.com
Ammonium Heptaborate: As evidenced by the recent characterization of what was historically known as "ammonium octaborate," this compound contains the heptaborate anion, [B₇O₉(OH)₅]²⁻. acs.orgresearchgate.net
Other Complex Borates: Research has also led to the synthesis of more complex ammonium borates, including those with organic ligands like bis(malonato)borate, [B(C₃H₂O₄)₂]⁻, and high-pressure synthesis of novel structures like ammine/ammonium borates. nih.govresearchgate.net
Below is an interactive data table summarizing the crystallographic data for a selection of this compound species.
| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters |
| Ammonium Pentaborate Dihydrate | NH₄[B₅O₆(OH)₄]·2H₂O | Monoclinic | Pn | a = 11.77 Å, b = 8.75 Å, c = 11.31 Å, β = 93.4° |
| Ammonium Tetraborate Dihydrate | (NH₄)₂[B₄O₅(OH)₄]·2H₂O | Monoclinic | P2₁ | a = 10.45 Å, b = 13.98 Å, c = 7.72 Å, β = 105.7° |
| Ammonium Bis(malonato)borate | NH₄[B(C₃H₂O₄)₂] | Monoclinic | P2₁/c | a = 9.1825 Å, b = 7.6234 Å, c = 13.6905 Å, β = 102.201° nih.gov |
Interdisciplinary Significance in Contemporary Materials Science and Inorganic Chemistry
The versatility of this compound chemistry has led to its application in a wide range of interdisciplinary fields, particularly in materials science and inorganic chemistry. The ability to form diverse and stable structures, coupled with the presence of both acidic (ammonium) and basic (borate) components, makes these compounds highly valuable.
In Materials Science:
Flame Retardants: Ammonium borates are widely used as flame retardants, particularly for cellulosic materials like wood and paper. material-properties.org When heated, they release water and ammonia, which have a cooling effect and dilute flammable gases. The remaining boric acid forms a glassy char that acts as a barrier to further combustion. borax.com
Ceramics and Glasses: In the manufacturing of ceramics, this compound acts as a flux, lowering the melting point of the raw materials and promoting the formation of a durable final product. material-properties.org In specialty glasses, it can be used as a source of boric oxide (B₂O₃) to modify the properties of the glass, such as its thermal expansion and chemical resistance.
Precursors for Advanced Materials: Ammonium borates serve as precursors in the synthesis of other advanced materials. For instance, they can be used in the production of boron nitride (BN), a material with excellent thermal and chemical stability. acs.org High-pressure synthesis using this compound has also been explored to create novel borate structures with unique properties. researchgate.net
Nonlinear Optical (NLO) Materials: The borate framework is a key component in many NLO crystals, which are crucial for laser technology. rsc.orgsamaterials.commdpi.com Research into new semi-organic borate crystals, including those with ammonium cations, is an active area of investigation for developing materials with enhanced NLO properties. researchgate.netproquest.com A recently synthesized ammonium magnesium borate, for example, exhibits a deep-UV cutoff edge, indicating its potential for applications in this region. acs.orgnih.gov
In Inorganic Chemistry:
Synthesis of Novel Borate Structures: The use of ammonium and substituted ammonium cations as templates has enabled the synthesis of novel polyborate anions with unprecedented structures. researchgate.net These studies contribute to a deeper understanding of the fundamental principles of borate crystal chemistry.
Catalysis: Ammonium borates and their derivatives have shown promise in catalysis. For example, ammonium tetrakis(pentafluorophenyl)borate (B1229283) is used as a cocatalyst in olefin polymerization, offering an alternative to traditional activators. mdpi.com Borate esters, which can be derived from boric acid, have also been shown to be effective catalysts for amide bond formation. nih.gov
The ongoing research into ammonium borates continues to uncover new structures, properties, and applications, ensuring their continued importance in both fundamental and applied chemical sciences.
Structure
2D Structure
Properties
IUPAC Name |
triazanium;borate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO3.3H3N/c2-1(3)4;;;/h;3*1H3/q-3;;;/p+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXIGTJNYDDFFH-UHFFFAOYSA-Q | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH12N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12007-57-7 (mono-ammonium salt), 12007-58-8 (H2B407 (di-ammonium salt)) | |
| Record name | Ammonium borate | |
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Molecular Weight |
112.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; efflorescent with loss of ammonia; [Hawley] | |
| Record name | Ammonium borate | |
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CAS No. |
22694-75-3, 27522-09-4 | |
| Record name | Ammonium borate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022694753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027522094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid (H3BO3), ammonium salt (1:?) | |
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| Record name | AMMONIUM BORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies and Mechanistic Pathways for Ammonium Borate Formation
Solution-Based Synthesis Techniques
Solution-based methods are widely employed for the synthesis of ammonium (B1175870) borates due to the high degree of control they offer over stoichiometry, purity, and crystal morphology. These techniques typically involve the reaction of boric acid or its derivatives with an ammonia (B1221849) source in a suitable solvent, most commonly water.
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal synthesis are powerful methods for producing crystalline materials from solutions under elevated temperatures and pressures in a sealed vessel known as an autoclave. While detailed reports specifically on the hydrothermal synthesis of simple ammonium borates are not extensively covered in recent literature, the principles of this method are widely applied to the synthesis of other complex borates and ammonium-containing compounds. researchgate.netmdpi.comresearchgate.net The technique involves dissolving boric acid and an ammonium salt or ammonia solution in a solvent (water for hydrothermal, a non-aqueous solvent for solvothermal). The sealed reactor is then heated, increasing the pressure and facilitating the dissolution of reactants and the subsequent crystallization of the product upon cooling. The feasibility of such conversions generally increases with higher temperatures and longer reaction times. researchgate.net This approach offers the potential to form unique or metastable phases of ammonium borates that may not be accessible under ambient conditions.
Controlled Crystallization and Precipitation from Aqueous Systems
Controlled crystallization and direct precipitation from aqueous solutions are the most common and straightforward methods for preparing various ammonium borates. These methods rely on manipulating solubility and reaction conditions to induce the formation of a solid product.
A primary route involves the simple acid-base neutralization reaction between boric acid and ammonium hydroxide in an aqueous solution. quora.com The controlled stoichiometric addition of the reactants can yield specific hydrated ammonium borates, such as ammonium biborate tetrahydrate ((NH₄)₂B₄O₇·4H₂O). researchgate.net Similarly, ammonium pentaborate (NH₄B₅O₈ · 4H₂O) is produced through the controlled reaction of boric acid, ammonia, and water. borax.comreddit.com
Another approach involves dissolving the precursors—such as boric acid, an organic acid like malonic acid, and an ammonium source like ammonium carbonate—in water, followed by gentle heating to ensure complete dissolution. nih.gov Subsequent slow cooling and controlled evaporation of the solvent allow for the growth of high-quality single crystals, as demonstrated in the synthesis of ammonium bis(malonato)borate. nih.gov
Precipitation can also be induced by introducing a substance that acts as a base. For instance, in the synthesis of other metal borates, ammonium carbonate has been used as a precipitating agent, which also allows for the recovery of soluble ammonium borate (B1201080) from the reaction mixture. researchgate.net
| Target Compound | Reactants | Method | Key Conditions | Reference |
|---|---|---|---|---|
| Ammonium Biborate Tetrahydrate | Boric Acid, Ammonium Hydroxide | Crystallization | Stoichiometric incorporation in aqueous solution. | researchgate.net |
| Ammonium Pentaborate Tetrahydrate | Boric Acid, Ammonia, Water | Crystallization | Controlled reaction in aqueous medium. | borax.com |
| Ammonium bis(malonato)borate | Malonic Acid, Boric Acid, Ammonium Carbonate | Controlled Evaporation | Dissolution at 313–323 K followed by slow cooling and evaporation at 298–303 K. | nih.gov |
Ion-Exchange Protocols for Specific Anionic Polyborates
Ion-exchange techniques provide a sophisticated pathway for the synthesis of specific ammonium borate salts, particularly those with complex organic cations or when high purity is required. This method can be used to either prepare the cationic precursor or to directly exchange ions to form the final product.
In one common strategy, an ion-exchange column is used to prepare a cation hydroxide solution. For example, a specific organic ammonium iodide salt can be passed through an ion-exchange resin to replace the iodide ions with hydroxide ions. bangor.ac.uk This resulting ammonium hydroxide solution is then reacted with boric acid to form the desired ammonium pentaborate salt. bangor.ac.uk A similar approach has been used to synthesize ammonium dodecahydro-closo-dodecaborate, where an acid-form ion-exchange column is first used to generate the polyborate acid, which is subsequently neutralized with ammonia. au.dk
Metathesis, or double displacement, is another form of ion exchange that occurs in solution. This method has been employed to prepare tetraalkylammonium borates via the reaction of a lithium borate salt with a tetraalkylammonium halide. google.com This pathway is advantageous for producing ammonium borates when the corresponding lithium borate is more readily available. The general principle involves mixing two soluble salts, leading to the precipitation of the desired, less soluble this compound product.
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Cation Precursor Preparation | An ion-exchange resin is used to convert an ammonium halide salt into the corresponding ammonium hydroxide. | Preparation of a Me₃NCH₂CH₂NMe₃₂ solution from the iodide salt for reaction with B(OH)₃. | bangor.ac.uk |
| Metathesis (Double Displacement) | Reaction between a soluble alkali metal borate (e.g., lithium borate) and a soluble ammonium halide in solution. | Synthesis of tetraalkyl ammonium borates from lithium borate and a tetraalkylammonium halide. | google.com |
| Acid-Form Generation | An ion-exchange column is used to convert a borate salt into its acidic form, which is then neutralized. | Formation of (H₃O)₂B₁₂H₁₂ from Li₂B₁₂H₁₂, followed by reaction with NH₃ to yield (NH₄)₂B₁₂H₁₂. | au.dk |
Solid-State and Gas-Phase Synthesis Processes
Solid-state and gas-phase reactions, often requiring thermal activation, represent an alternative to solution-based methods. These techniques are particularly useful for producing anhydrous materials or for reactions involving precursors that are unstable in solution.
Reaction of Boric Acid, Ammonia, and Peroxide Precursors
The reaction between boric acid, ammonia, and a peroxide source is a specific method for the synthesis of ammonium perborate. This process can be conducted by the direct addition of boric acid to a concentrated hydrogen peroxide solution, followed by the rapid introduction of gaseous ammonia into the cooled mixture. google.com The reaction is typically performed at temperatures below 10°C to manage its exothermic nature. google.com Under these conditions, ammonium perborate precipitates from the solution as a readily filterable, crystalline solid with a high content of active oxygen. google.com The use of molecular proportions of boric acid and hydrogen peroxide is advantageous for this synthesis. google.com
| Parameter | Condition/Reactant | Purpose | Reference |
|---|---|---|---|
| Boron Source | Boric Acid | Provides the borate backbone. | google.com |
| Peroxide Source | Concentrated Hydrogen Peroxide (~30% or more) | Forms the perborate anion. | google.com |
| Ammonia Source | Gaseous Ammonia | Forms the ammonium cation and induces precipitation. | google.com |
| Temperature | Below 10°C | Controls the exothermic reaction and improves product stability. | google.com |
| Product Form | Crystalline Precipitate | Allows for easy separation and collection. | google.com |
Thermal-Assisted Synthesis Routes for Boron-Nitrogen Precursors
Thermal-assisted methods are crucial for synthesizing ammonium borates directly in the solid state or by reacting boron-nitrogen precursors at elevated temperatures. These routes can lead to unique polyborate structures and are fundamental in the production of related materials like boron nitride.
Direct solid-state synthesis has been successfully used to prepare complex ammonium borates. For example, an ammonium salt of a heptaborate dianion was prepared via a solid-state reaction, a method that avoids solvents entirely and can yield unique crystal structures. researchgate.net
Another significant thermal route is the nitridation of boric acid using ammonia gas. The reaction between boric acid and ammonia begins at approximately 155°C, with the formation of B-N bonds being observed by infrared spectroscopy at 400°C. researchgate.net This process is a key step in producing boron oxynitrides and ultimately boron nitride, but it highlights the fundamental thermal reactivity between these common precursors.
Boron-nitrogen compounds, such as ammonia borane (B79455) (H₃BNH₃), are important precursors for thermal synthesis. Ammonia borane itself can be synthesized through various methods, including solid-phase reactions. google.com Upon heating, ammonia borane undergoes pyrolytic decomposition, releasing hydrogen and forming intermediates that can lead to the formation of boron nitride structures. acs.orgnih.gov This decomposition can occur in the gas phase or on catalytic surfaces. acs.org Furthermore, thermal treatment of mixtures of boron-nitrogen precursors can yield new compounds; for instance, heating ammonia borane with ammonium perchlorate (B79767) at 100°C results in a solid-state interaction to form a new integrated compound, ammonium perchlorate borane. mdpi.com
| Method | Precursors | Temperature | Product/Intermediate | Reference |
|---|---|---|---|---|
| Solid-State Synthesis | Not specified, but direct reaction of solid precursors. | Not specified | Ammonium Heptaborate Dianion Salt | researchgate.net |
| Thermal Nitridation | Boric Acid, Ammonia (gas) | 155°C (reaction start), 400°C (B-N bond formation) | Boron Oxynitride | researchgate.net |
| Solid-State Interaction | Ammonia Borane, Ammonium Perchlorate | 100°C | Ammonium Perchlorate Borane (APB) | mdpi.com |
| Pyrolytic Decomposition | Ammonia Borane (gas-phase) | High Temperature (e.g., 1500 K) | H₂BNH₂, HBNH (precursors for BN growth) | acs.org |
Formation and Stabilization of Diverse Polyborate Anions
The structural diversity of ammonium borates is rooted in the ability of boron atoms to coordinate with oxygen in both trigonal [BO₃] and tetrahedral [BO₄] units. These fundamental building blocks can polymerize through shared oxygen atoms to form a vast array of polyborate anions, ranging from isolated rings and clusters to infinite chains, layers, and three-dimensional frameworks. The specific anionic structure that forms is stabilized by the ammonium cations and, in many cases, by water molecules or other species present during synthesis. Advanced synthetic methodologies allow for the targeted formation of specific polyborate anions by carefully controlling reaction parameters.
Synthesis of Ammonium Pentaborate, Tetraborate (B1243019), and Heptaborate Species
The synthesis of specific ammonium polyborate salts is typically achieved through controlled reactions involving a boron source and an ammonium source under defined conditions.
Ammonium Pentaborate (NH₄B₅O₈) can be prepared through several routes. A common laboratory and industrial method involves the controlled reaction of boric acid with ammonia in an aqueous solution. wikipedia.orgborax.com Another pathway involves the reaction of borax (sodium tetraborate) with ammonium chloride in an aqueous mixture. google.comacs.org In this latter process, the mixture is distilled to remove the ammonia produced during the reaction, leading to the precipitation of ammonium pentaborate. google.com
Ammonium Tetraborate ((NH₄)₂B₄O₇) is generally synthesized by the reaction of boric acid with an aqueous solution of ammonia (ammonia water). crystalls.info The stoichiometry of the reactants is crucial in determining the final product. For the tetrahydrate form, the reaction can be represented as: 4H₃BO₃ + 2NH₄OH → (NH₄)₂B₄O₇ + 7H₂O. crystalls.info
Ammonium Heptaborate ((NH₄)₂[B₇O₉(OH)₅]) represents a more complex polyborate anion. A unique heptaborate salt has been synthesized via a solid-state reaction. This method involves the spontaneous reaction of a solid-state mixture of ammonium tetraborate and ammonium pentaborate at room temperature. acs.org Structural characterization revealed the product to be an ammonium salt of the heptaborate dianion, [B₇O₉(OH)₅]²⁻, co-crystallized with interstitial boric acid and water molecules. researchgate.net
Table 1: Synthesis Methods for Ammonium Polyborates
| Compound | Formula | Starting Materials | Method |
|---|---|---|---|
| Ammonium Pentaborate | NH₄B₅O₈·4H₂O | Boric acid, Ammonia, Water | Aqueous reaction borax.com |
| Ammonium Pentaborate | NH₄B₅O₈ | Borax, Ammonium chloride | Aqueous reaction with distillation google.com |
| Ammonium Tetraborate | (NH₄)₂B₄O₇·4H₂O | Boric acid, Ammonia water | Aqueous reaction crystalls.info |
Preparation of Ammonium closo-Borate Ammines and Their Derivatives
closo-Borates are polyhedral boron-hydrogen clusters that form large, stable anions. Their ammonium salts can be further derivatized to form ammines, which are compounds containing ammonia coordinated to the salt. These materials are of interest for their potential as ionic conductors. nih.gov
The synthesis of ammonium closo-borate ammines, such as (NH₄)₂B₁₀H₁₀·xNH₃ and (NH₄)₂B₁₂H₁₂·xNH₃, is a multi-step process. acs.org
Synthesis of the Ammonium closo-Borate Salt :
Ammonium decahydro-closo-decaborate ((NH₄)₂B₁₀H₁₀) is synthesized from decaborane (B₁₀H₁₄). Decaborane is first reacted with dimethyl sulfide, followed by the addition of ammonia. acs.orgau.dk
Ammonium dodecahydro-closo-dodecaborate ((NH₄)₂B₁₂H₁₂,) is typically prepared using an ion-exchange method. A lithium or sodium salt of the [B₁₂H₁₂]²⁻ anion is passed through a proton-loaded ion-exchange column to form the acid (H₃O)₂B₁₂H₁₂, which is then neutralized with an aqueous solution of ammonia. acs.orgau.dk
Formation of the Ammine Complex : The prepared ammonium closo-borate salt is cooled to low temperatures (e.g., -78 °C), and liquid ammonia is condensed onto it. acs.orgau.dk The excess ammonia is then carefully removed under vacuum at controlled temperatures to yield the desired ammine complex with a specific stoichiometry (value of x). acs.org
These syntheses have led to the discovery of several new ammine complexes, including (NH₄)₂B₁₀H₁₀·xNH₃ (where x = ½, 1) and (NH₄)₂B₁₂H₁₂·xNH₃ (where x = 1, 2). acs.org Structural studies show that these compounds contain the complex ammonium-ammonia cation, [N₂H₇]⁺, stabilized in the solid state by the large closo-borate anions. nih.govresearchgate.net
Table 2: Synthesis of Ammonium closo-Borate Ammines
| Compound | Precursor | Reagents for Ammine Formation | Key Feature |
|---|---|---|---|
| (NH₄)₂B₁₀H₁₀·xNH₃ | (NH₄)₂B₁₀H₁₀ | Liquid NH₃ | Stabilization of [N₂H₇]⁺ cation researchgate.net |
Design and Synthesis of Novel Ammonium Magnesium Borates
The incorporation of additional cations, such as magnesium, into the this compound system allows for the design and synthesis of novel materials with potentially unique properties.
A recently synthesized example is (NH₄)₂{Mg(H₂O)₂[B₆O₇(OH)₆]₂}·2H₂O. This compound was successfully prepared using a mild hydrothermal method at a relatively low temperature. acs.org This approach demonstrates a rational design strategy to combine ammonium and magnesium within a borate framework.
Another novel compound, an ammonium magnesium borate with the formula (NH₄)₂MgB₁₂O₂₀·10H₂O, has also been developed. Synthetic methods for this material are versatile and include:
Reaction of magnesium oxide with ammonium pentaborate in an aqueous solution.
Reactions of mixed ammonium and alkali metal borate salts with magnesium salts.
Direct reaction of aqueous ammonia, boric acid, and a magnesium source such as magnesium oxide, magnesium hydroxide, or magnesium hydroxy carbonate. google.com
These latter processes are particularly practical as they can eliminate the formation of wasteful byproducts. google.com
Table 3: Synthesis of Novel Ammonium Magnesium Borates
| Compound | Formula | Starting Materials | Method |
|---|---|---|---|
| Ammonium Magnesium Borate Hydrate | (NH₄)₂{Mg(H₂O)₂[B₆O₇(OH)₆]₂}·2H₂O | Not specified | Mild hydrothermal acs.org |
| Ammonium Magnesium Borate Hydrate | (NH₄)₂MgB₁₂O₂₀·10H₂O | MgO, Ammonium pentaborate, H₂O | Aqueous reaction google.com |
Influence of Reaction Conditions on Anionic Group Dimensionality
The dimensionality of the polyborate anion—whether it exists as an isolated unit (0-D), a chain (1-D), a layer (2-D), or a framework (3-D)—is strongly influenced by the reaction conditions.
M/B Ratio : A key factor is the ratio of cations (M) to boron (B) in the reaction mixture. A higher M/B ratio generally leads to the formation of smaller, less polymerized anionic groups (lower dimensionality). nih.govacs.org Conversely, a lower M/B ratio favors higher degrees of polymerization.
Synthetic Method : The choice of synthetic environment plays a critical role.
Aqueous Solutions : Syntheses conducted in aqueous solutions at moderate temperatures often yield crystalline products containing discrete, isolated (0-D) polyborate anions, such as the pentaborate anion [B₅O₆(OH)₄]⁻. researchgate.net
Solvothermal Methods : In contrast, solvothermal syntheses, which are carried out in a closed vessel at elevated temperatures and pressures, tend to produce more condensed, polymeric structures. These can include one-dimensional chains, two-dimensional layers, or three-dimensional networks. researchgate.net The higher energy input of solvothermal conditions facilitates the formation of more extensive B-O-B linkages.
By carefully tuning these parameters, chemists can strategically target the synthesis of ammonium borates with specific anionic dimensionalities and, consequently, tailored material properties.
Optimization of Purity and Single Crystal Growth Techniques
Obtaining high-purity, single-crystal specimens of this compound is essential for definitive structural analysis and for applications that require materials with uniform properties, such as nonlinear optics. researchgate.net
Slow Solvent Evaporation Methodologies
The slow solvent evaporation method is a widely used and effective technique for growing high-quality single crystals from solution. umass.edu It has been successfully applied to grow crystals of compounds like ammonium pentaborate. researchgate.net The underlying principle is to prepare a saturated or near-saturated solution of the compound at a constant temperature and allow the solvent to evaporate slowly. As the solvent evaporates, the solution becomes supersaturated, inducing nucleation and subsequent crystal growth. researchgate.net
Several factors are critical for successfully growing large, high-quality single crystals using this technique:
Control of Evaporation Rate : The rate of evaporation must be slow and controlled to allow for ordered growth on a limited number of nuclei. Rapid evaporation leads to the formation of many small crystals or polycrystalline material. The rate can be controlled by restricting the opening of the crystallization vessel, for example, by covering it with perforated film or cotton. umass.edu
Stable Environment : The crystallization setup should be kept in a location free from mechanical disturbances and significant temperature fluctuations. Vibrations can induce secondary nucleation, leading to a proliferation of small crystals rather than the growth of a few large ones. umass.edu
Table 4: Key Parameters for Slow Solvent Evaporation Crystal Growth
| Parameter | Objective | Methodologies |
|---|---|---|
| Solubility | Achieve moderate solubility for controlled precipitation. | Select a single solvent with appropriate solubility characteristics or use a binary solvent system (a good solvent mixed with a poor solvent). umass.edu |
| Evaporation Rate | Ensure slow and steady increase in concentration. | Cover the container with a lid, parafilm with small holes, or a cotton plug to restrict solvent vapor escape. umass.edu |
| Nucleation | Promote the formation of a small number of crystal nuclei. | Use a clean, scratch-free container and a filtered, particle-free solution. umass.edu |
| Environment | Maintain stable conditions to support ordered growth. | Place the crystallization vessel in an area with minimal vibration and stable temperature. umass.edu |
Slow Cooling Crystallization Techniques
Slow cooling crystallization is a widely employed method for growing high-quality crystals from a solution. This technique relies on the principle that the solubility of most solids increases with temperature. By preparing a saturated solution of this compound at an elevated temperature and then gradually decreasing the temperature, the solution becomes supersaturated, leading to the nucleation and growth of crystals. The rate of cooling is a critical parameter that significantly influences the size, shape, and structural integrity of the resulting crystals.
A controlled, slow cooling rate is essential to prevent the rapid formation of many small, imperfect crystals. Instead, it encourages the growth of larger, more well-defined crystals by allowing molecules to deposit onto the crystal lattice in an orderly fashion. The process typically involves dissolving this compound in a suitable solvent, such as water, at a temperature where high solubility is achieved. The solution is then cooled at a predetermined rate, often with gentle agitation to ensure a uniform temperature distribution and to prevent the settling of newly formed crystals.
The optimal cooling profile for this compound crystallization depends on its solubility curve and the desired crystal characteristics. Research on related borate compounds, such as borax decahydrate, has shown that a slower cooling rate leads to larger crystals and that the cooling rate has a significant impact on nucleation and crystal growth kinetics. aidic.itcetjournal.it For instance, in the crystallization of borax, lower cooling rates were found to result in larger and more regularly shaped crystals. aidic.it
| Parameter | Effect of Slow Cooling | Rationale |
| Crystal Size | Tends to be larger | Slower growth allows for more orderly deposition of molecules onto the crystal lattice. |
| Crystal Quality | Generally higher | Fewer defects and dislocations are incorporated into the crystal structure. |
| Nucleation Rate | Lower | A slower approach to supersaturation reduces the driving force for spontaneous nucleation. |
| Yield | May be lower over a short period | The focus is on quality over quantity; however, the overall yield can be high if cooled to a sufficiently low temperature. |
This table provides a generalized overview of the effects of slow cooling on crystallization.
Effect of Impurities and Additives on Growth Rate and Crystal Quality
The presence of impurities and additives in the crystallization medium can have a profound effect on the growth rate and quality of this compound crystals. Impurities can either inhibit or, in some cases, enhance crystal growth, and they can also alter the crystal habit or morphology. The interaction of impurities with the growing crystal surfaces is a complex phenomenon that depends on the nature of the impurity, its concentration, and the specific crystal faces involved.
Impurities can be adsorbed onto the crystal surface, where they can block active growth sites, such as kinks and steps, thereby slowing down or even halting the growth of a particular crystal face. scispace.combohrium.com This selective adsorption can lead to a change in the relative growth rates of different faces, resulting in a modification of the crystal's external shape. For example, if an impurity preferentially adsorbs on the fastest-growing faces, the crystal may become more elongated or flattened.
The effect of ammonium ions (NH₄⁺) as an impurity has been studied in the crystallization of other salts, such as cobalt sulfate hexahydrate. mdpi.com In that system, low concentrations of ammonium ions were found to decrease the crystal growth rate, while at higher concentrations, the formation of a double salt was observed, which increased the growth rate. mdpi.com While specific studies on common impurities in this compound crystallization are not widely available, it can be inferred that common ions present in the starting materials, such as sodium, potassium, or chloride ions, could have similar effects.
Additives, which are intentionally introduced to the crystallization process, can be used to control crystal size and shape. These substances are chosen for their ability to selectively interact with specific crystal faces.
Below is a table summarizing the potential effects of different types of impurities on this compound crystallization, based on general principles of crystal growth.
| Impurity/Additive Type | Potential Effect on Growth Rate | Potential Effect on Crystal Quality | Example |
| Ionic (e.g., NaCl, KCl) | Can either increase or decrease, depending on concentration and specific ions. | May be incorporated into the lattice, creating defects. Can alter crystal habit. | Sodium chloride |
| Organic (e.g., surfactants) | Often decreases by blocking growth sites. | Can improve surface smoothness at low concentrations but may lead to inclusions at higher concentrations. | Cetyltrimethylammonium bromide |
| Metallic ions (e.g., Fe³⁺, Al³⁺) | Typically inhibit growth, even at low concentrations. | Can cause discoloration and lattice strain. | Iron(III) chloride |
This table presents a generalized summary of the potential effects of various impurities on the crystallization of ionic salts like this compound.
The mechanistic pathway for the formation of this compound involves a neutralization reaction between a weak acid, boric acid (H₃BO₃), and a weak base, ammonia (NH₃) or its aqueous solution, ammonium hydroxide (NH₄OH). chemiis.com In aqueous solution, boric acid does not dissociate as a Brønsted-Lowry acid (a proton donor) but acts as a Lewis acid, accepting a hydroxide ion from water to form the tetrahydroxyborate anion, [B(OH)₄]⁻.
The reaction can be represented as: B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺
Depending on the stoichiometry of the reactants and the pH of the solution, different borate anions can be formed through the polymerization of the basic borate units. These can include tetraborates and pentaborates. The formation of these more complex polyborates involves the condensation of boric acid or borate ions, where water molecules are eliminated, and B-O-B linkages are formed.
Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of Ammonium Borates
Crystallographic Analysis
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the crystal structure of ammonium (B1175870) borates. This technique allows for the precise mapping of electron density within a single crystal, revealing the exact positions of each atom and enabling the determination of the unit cell parameters.
For instance, the structure of ammonium bis(malonato)borate, NH₄⁺·[B(C₃H₂O₄)₂]⁻, was elucidated using SC-XRD. The analysis revealed a tetrahedral boron atom (sp³-hybridized) chelated by two malonate ligands. nih.govresearchgate.net The mean B-O bond length was determined to be 1.465 Å. researchgate.net
Another complex example is a high-pressure synthesized ammine/ammonium borate (B1201080) with the composition (NH₄)₀.₆₄B₄.₃₆O₆.₇₂(OH)₀.₂₈(NH₃)₀.₃₆. researchgate.net SC-XRD analysis showed that it crystallizes in the orthorhombic space group Pmn2₁ with unit cell parameters a = 10.7906(4) Å, b = 4.59980(2) Å, and c = 4.2317(2) Å. researchgate.net The structure consists of a network of corner-sharing tetrahedra, forming cages that contain disordered ammonium ([NH₄]⁺) units. researchgate.net
Synthetic ammonioborite has been studied by single-crystal techniques, revealing a monoclinic system with a space group of C2/c. Its unit cell dimensions were found to be a = 25.27 ± 0.05 Å, b = 9.65₁ ± 0.03 Å, and c = 11.56 ± 0.03 Å, with β = 94°17.5′ ± 05′. geoscienceworld.org
A recently synthesized ammonium magnesium borate, (NH₄)₂{Mg(H₂O)₂[B₆O₇(OH)₆]₂}·2H₂O, was also characterized by SC-XRD, providing detailed atomic coordinates and bond lengths. acs.org
Table 1: Unit Cell Parameters of Select Ammonium Borates from Single Crystal XRD
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|---|---|
| Ammonioborite | (NH₄)₃[B₁₅O₂₀(OH)₈]·4H₂O (proposed) | Monoclinic | C2/c | 25.27 | 9.651 | 11.56 | 94.29 |
Data sourced from multiple research findings. researchgate.netgeoscienceworld.org
Powder X-ray diffraction (PXRD) is a fundamental tool for the phase identification of polycrystalline ammonium borate samples. By comparing the experimental diffraction pattern with standard patterns from databases, such as those from the National Bureau of Standards (now NIST), the specific this compound phase can be identified. nist.govnist.gov For example, standard powder diffraction data is available for this compound hydrate (NH₄B₅O₈·4H₂O). nist.gov PXRD is also used to confirm the purity of synthesized materials and to study solid solutions, such as the binary system of ammonium dihydrogen phosphate with boric acid. ias.ac.in
High-Resolution X-ray Diffractometry (HRXRD) is employed to assess the crystalline perfection of single crystals. In a study on ammonium pentaborate (APB) single crystals grown from aqueous solution, HRXRD was used to evaluate the quality of the grown crystals. researchgate.net This technique is highly sensitive to minute variations in lattice parameters and the presence of defects, providing a measure of the crystal's quality.
A key feature of borate chemistry is the ability of boron atoms to exist in either trigonal (BO₃) or tetrahedral (BO₄) coordination with oxygen. mdpi.com These fundamental building units can link together by sharing oxygen corners to form a vast array of polyborate anions, from simple isolated units to complex chains, layers, and three-dimensional frameworks. mdpi.comwikipedia.org
In the structure of ammonium bis(malonato)borate, the boron atom is exclusively in tetrahedral (BO₄) coordination. nih.govresearchgate.net In contrast, many other ammonium borates contain a mixture of both coordination geometries. For example, the well-characterized ammonium pentaborate, NH₄[B₅O₆(OH)₄]·2H₂O, and ammonium tetraborate (B1243019), (NH₄)₂[B₄O₅(OH)₄]·2H₂O, feature complex anions built from both BO₃ and BO₄ units. researchgate.net The high-pressure synthesized this compound, (NH₄)₀.₆₄B₄.₃₆O₆.₇₂(OH)₀.₂₈(NH₃)₀.₃₆, exhibits a framework composed of three crystallographically distinct boron-centered tetrahedra. researchgate.net
Hydrogen bonding plays a critical role in the crystal structures of ammonium borates, particularly in hydrated forms. The ammonium ion (NH₄⁺) is an effective hydrogen bond donor, while the oxygen atoms of the borate anions and water molecules act as acceptors. libretexts.orgresearchgate.net These interactions significantly influence the crystal packing and stability.
In ammonium bis(malonato)borate, an extensive network of N-H···O and C-H···O hydrogen bonds dictates the extended structure. nih.gov These interactions account for approximately 69.9% of the total intermolecular contacts within the crystal. nih.gov The ammonium cation forms hydrogen bonds with five neighboring anions, creating a robust three-dimensional architecture. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are powerful for probing the functional groups and bonding environments within ammonium borates. The vibrational frequencies are sensitive to the coordination of boron, the presence of hydroxyl groups, water of hydration, and the ammonium cation.
FTIR spectroscopy provides a characteristic fingerprint for different this compound compounds by identifying their fundamental vibrational modes. jlu.edu.cn The spectra of hydrated borates are often complex but allow for the differentiation between triangular and tetrahedral boron coordination. nist.gov
Key regions in the FTIR spectra of ammonium borates include:
O-H Stretching: A broad region between 3600 and 3000 cm⁻¹ is characteristic of the O-H stretching modes from hydroxyl groups and water of hydration. researchgate.net
N-H Stretching: Vibrations of the NH₄⁺ ion also appear in this high-frequency region. For example, bands around 3240 cm⁻¹ and 3050 cm⁻¹ can be associated with (ν₁+ν₅) and (ν₂+ν₄) vibrations of the NH₄⁺ ion, respectively. researchgate.net
B-O Asymmetric Stretching (Trigonal): Strong absorption bands between 1500 and 1300 cm⁻¹ are typically assigned to the asymmetric stretching modes of the BO₃ units. nist.govresearchgate.net
B-O Stretching (Tetrahedral): The stretching vibrations of BO₄ units generally occur in the 1100 to 800 cm⁻¹ range.
B-O Symmetric Stretching (Trigonal): The symmetric stretching region for trigonal boron is generally observed between 950 and 850 cm⁻¹. researchgate.net A strong absorption around 925 cm⁻¹ has been described as diagnostic for the [B₅O₆(OH)₄]⁻ anion. bangor.ac.uk
Borate Anion Bending Modes: The region below 800 cm⁻¹ contains complex bands arising from various B-O-B bending and other deformation modes. nist.gov
Studies on NH₄B₅O₈·4H₂O and (NH₄)₂B₈O₁₃·6H₂O have allowed for the identification of fundamental vibrational modes and the assignment of specific vibrational bands. jlu.edu.cn
Table 2: General FTIR Band Assignments for Ammonium Borates
| Wavenumber Range (cm⁻¹) | Assignment |
|---|---|
| 3600 - 3000 | O-H stretching (H₂O, B-OH), N-H stretching (NH₄⁺) |
| 1500 - 1300 | Asymmetric B-O stretching of BO₃ groups |
| 1100 - 800 | B-O stretching of BO₄ groups |
| 950 - 850 | Symmetric B-O stretching of BO₃ groups |
Data compiled from various spectroscopic studies. bangor.ac.uknist.govresearchgate.net
This detailed characterization, combining crystallographic and spectroscopic methods, provides a comprehensive understanding of the structure and bonding in ammonium borates, which is essential for tailoring their properties for specific applications.
Raman Spectroscopy for Lattice Vibrations and Molecular Structure Assessment
Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules and crystals, providing detailed insights into the molecular structure and lattice dynamics of ammonium borates. The Raman spectra of borate compounds are typically characterized by distinct bands corresponding to the stretching and bending vibrations of B-O bonds within both trigonal BO₃ and tetrahedral BO₄ units.
In ammonium borates, the Raman spectra are further enriched by the vibrational modes of the ammonium cation (NH₄⁺) and the lattice vibrations involving the motion of both cations and borate anions. The low-frequency region of the Raman spectrum is particularly informative for studying the lattice vibrational modes. For instance, in ammonia (B1221849) borane (B79455), a related compound, lattice modes are observed at low frequencies, and their positions are sensitive to temperature and pressure, indicating changes in the crystal structure and intermolecular interactions. nih.govresearchgate.net
The analysis of Raman spectra allows for the detailed assignment of vibrational modes. For example, the intense bands in the mid-frequency range are generally attributed to the symmetric and asymmetric stretching vibrations of B-O bonds. The region between 1300 and 1500 cm⁻¹ is characteristic of the asymmetric stretching modes of trigonal boron, while the symmetric stretching modes are typically observed between 850 and 950 cm⁻¹. researchgate.net For tetrahedral boron, the asymmetric stretching modes appear between 850 and 1100 cm⁻¹, and the symmetric stretching modes are found between 700 and 850 cm⁻¹. researchgate.net Bending modes of both trigonal and tetrahedral boron are observed at lower frequencies, often below 700 cm⁻¹. nih.gov
The presence and positions of these bands can be used to identify the specific type of polyborate anion present in the compound. For example, the Raman spectrum of ameghinite (NaB₃O₃(OH)₄), which contains [B₃O₃(OH)₄]⁻ units composed of one tetrahedron and two triangles, shows a dominant band at 1027 cm⁻¹ attributed to B-O stretching vibrations of both coordination types. nih.gov
Spectroscopic Characterization of Hydrated and Anhydrous Ammonium Borates
The level of hydration significantly influences the spectroscopic properties of ammonium borates. Infrared (IR) and Raman spectroscopy can effectively distinguish between hydrated and anhydrous forms by identifying the vibrational modes associated with water molecules and hydroxyl groups.
In hydrated ammonium borates, the O-H stretching modes of water molecules and hydroxyl groups give rise to broad and intense bands in the high-frequency region of the IR and Raman spectra, typically between 3000 and 3600 cm⁻¹. researchgate.net The bending mode of water molecules is also observed around 1600-1700 cm⁻¹. The presence and characteristics of these bands provide direct evidence for the degree of hydration.
Upon dehydration, these bands associated with water molecules diminish or disappear. The dehydration process can be monitored by observing the changes in the vibrational spectra as a function of temperature. For example, the thermal decomposition of ammonium pentaborate octahydrate (APB) shows a distinct dehydration step before deamination, which can be followed spectroscopically. researchgate.net
Advanced Surface and Bulk Morphological Characterization
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Surface Morphology and Microstructure Analysis
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are complementary techniques that provide high-resolution imaging of the surface morphology and microstructure of this compound materials.
Scanning Electron Microscopy (SEM) utilizes a focused beam of electrons to generate images of a sample's surface. It provides information on surface topography, composition, and morphology with magnifications ranging from tens to hundreds of thousands of times. In the study of ammonium borates, SEM can reveal the crystal habit, particle size distribution, and the presence of aggregates or defects. For instance, SEM images of as-synthesized borate materials can show aggregates of nanosheet-like hexagon-shaped crystals. researchgate.net
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that can provide three-dimensional surface topography at the nanoscale. A sharp tip mounted on a cantilever scans the sample surface, and the deflection of the cantilever is measured to create a topographical map. AFM is particularly useful for determining surface roughness and measuring the dimensions of nanoscale features. For example, AFM has been used to determine the average thickness of nanosheets in borate compounds, which can be on the order of a few nanometers. researchgate.net
Together, SEM and AFM offer a comprehensive understanding of the external and internal surface features of ammonium borates, which are crucial for understanding their physical and chemical properties and for quality control in their applications.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For ammonium borates, XPS provides valuable information about the surface chemistry. It can be used to:
Determine the elemental composition of the surface, confirming the presence of boron, nitrogen, oxygen, and any other elements.
Identify the chemical states of these elements. For example, the B 1s spectrum can distinguish between boron in different coordination environments (e.g., BO₃ and BO₄). The N 1s spectrum can provide information about the ammonium ion and any other nitrogen-containing species on the surface.
Detect surface contaminants that may affect the material's properties.
Study changes in surface chemistry as a result of processing or environmental exposure.
XPS has been employed to study the chemical states and transformations of components in boron- and nitrogen-containing materials. researchgate.net For instance, analysis of the B 1s and N 1s spectra can elucidate the bonding environment and any chemical changes occurring at the surface. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron and Nitrogen Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the local chemical environment of specific atomic nuclei. For ammonium borates, ¹¹B and ¹⁴N NMR are particularly informative.
¹¹B NMR Spectroscopy: Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being the more sensitive and abundant nucleus. magritek.com The chemical shift in ¹¹B NMR is highly sensitive to the coordination number of the boron atom.
Tricoordinate boron (BO₃) typically resonates in a broad range downfield, generally between +10 and +30 ppm.
Tetracoordinate boron (BO₄) resonates at higher fields, typically in the range of +15 to -25 ppm.
This clear distinction allows for the quantification of the relative amounts of trigonal and tetrahedral boron in a sample. The chemical shift is also influenced by the nature of the substituents attached to the boron atom. sdsu.edu For instance, the presence of hydroxyl or alkoxy groups generally results in an upfield shift compared to alkyl groups. sdsu.edu
¹⁴N and ¹⁵N NMR Spectroscopy: Nitrogen NMR can provide insights into the ammonium cation. ¹⁴N is a quadrupolar nucleus, which often leads to broad signals. However, in the symmetrical tetrahedral environment of the ammonium ion, a relatively sharp signal can sometimes be observed. ¹⁵N NMR, while less sensitive due to its low natural abundance, provides sharper lines and can be used for more detailed structural studies. The chemical shift and coupling patterns in ¹H NMR can also provide information about the N-H bonds in the ammonium ion. researchgate.net
Thermal Analysis Techniques for Decomposition Pathways and Stability
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are essential for understanding the thermal stability and decomposition pathways of ammonium borates.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA curves for ammonium borates typically show distinct mass loss steps corresponding to dehydration (loss of water) and deamination (loss of ammonia). For example, the thermal decomposition of ammonium pentaborate octahydrate (APB) occurs in two main steps: dehydration followed by deamination. researchgate.net The temperatures at which these events occur provide information about the thermal stability of the compound.
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature. These techniques identify endothermic and exothermic processes.
Endothermic peaks are typically observed for melting, dehydration, and some decomposition steps.
Exothermic peaks can indicate crystallization, oxidation, or certain decomposition reactions.
Interactive Data Table: Thermal Decomposition of Ammonium Borates
| Compound | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Thermal Event (DTA/DSC) |
| Ammonium Pentaborate Octahydrate (APB) | Dehydration | 165-175 | Varies | Endothermic |
| Deamination | 310-335 | Varies | Endothermic | |
| Ammonium Tetraborate Tetrahydrate (ATB) | Dehydration | 70-250 | Varies | Endothermic (broad peak at 109.99°C) |
| Deamination | 310-335 | Varies | Endothermic |
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Ammonium Borates
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental techniques used to study the thermal decomposition of ammonium borates. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material, revealing exothermic and endothermic events.
Studies on ammonium pentaborate octahydrate (APB) and ammonium tetraborate tetrahydrate (ATB) show that their thermal decomposition is a multi-stage process. mdpi.comresearchgate.net The primary stages involve dehydration (the loss of water molecules) followed by deamination (the release of ammonia), ultimately yielding boron oxide (B₂O₃) as the final product. researchgate.netias.ac.in
For ammonium pentaborate octahydrate (APB), the decomposition begins with the loss of its water of hydration. researchgate.net This is followed by the release of ammonia at higher temperatures. DTA curves for APB show two distinct endothermic peaks, which correspond to the dehydration and deamination processes, respectively. researchgate.net Similarly, the thermal decomposition of ammonioborite, a naturally occurring this compound mineral, proceeds in several stages, including dehydration, dehydroxylation, and deammoniation, with the initial water loss leading to amorphization of the material. researchgate.net
The specific temperature ranges for these decomposition steps can vary. For instance, the dehydration of APB occurs in a narrow temperature range of 165-175°C. researchgate.net In contrast, the dehydration for ammonium tetraborate (ATB) begins at a lower temperature, around 110°C, and occurs over a broader range from 70°C to 250°C. researchgate.net However, the deamination step for both ATB and APB occurs within a similar temperature range of 310-335°C. researchgate.net
Below is a data table summarizing the key thermal decomposition stages for common ammonium borates based on TGA and DTA findings.
| This compound Compound | Decomposition Stage | Approximate Temperature Range (°C) | Associated Event | Reference |
|---|---|---|---|---|
| Ammonium Pentaborate Octahydrate (APB) | Stage 1 | 165 - 175 | Dehydration (Loss of H₂O) | researchgate.net |
| Ammonium Pentaborate Octahydrate (APB) | Stage 2 | 310 - 335 | Deamination (Loss of NH₃) | researchgate.net |
| Ammonium Tetraborate Tetrahydrate (ATB) | Stage 1 | 70 - 250 (Peak at ~110) | Dehydration (Loss of H₂O) | researchgate.net |
| Ammonium Tetraborate Tetrahydrate (ATB) | Stage 2 | 310 - 335 | Deamination (Loss of NH₃) | researchgate.net |
Differential Scanning Calorimetry (DSC) Coupled with Mass Spectrometry for Volatile Product Evolution
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, providing quantitative data on thermal transitions. When coupled with Mass Spectrometry (MS), a technique for identifying the chemical composition of substances by separating gaseous ions according to their mass-to-charge ratio, it becomes a powerful tool for Evolved Gas Analysis (EGA). ias.ac.inresearchgate.net The combined DSC-MS system allows for the simultaneous measurement of thermal events and the identification of the specific volatile products released during those events. acs.orgresearchgate.net
While specific DSC-MS studies focusing exclusively on ammonium borates are not extensively detailed in the literature, the principles of the technique and data from related compounds allow for a clear understanding of its application. The decomposition of ammonium borates is known to release water (H₂O) and ammonia (NH₃) as volatile products. borax.com
A DSC-MS analysis of an this compound would be expected to show endothermic peaks on the DSC curve corresponding to the energy absorbed for dehydration and deamination. Simultaneously, the mass spectrometer would detect ion currents corresponding to the mass-to-charge ratios of the evolved gases.
Dehydration Step: An endothermic peak in the DSC would correlate with signals in the MS for m/z = 18 (H₂O⁺) and its fragments (e.g., m/z = 17 for OH⁺).
Deamination Step: A subsequent endothermic event in the DSC at a higher temperature would be synchronized with MS signals for m/z = 17 (NH₃⁺) and its fragments (e.g., m/z = 16 for NH₂⁺).
This hyphenated technique provides unambiguous confirmation of the decomposition steps identified by TGA and DTA. nih.gov For example, in the study of other complex materials, TG-DSC-MS is used to precisely correlate mass loss and thermal events with the evolution of specific gases like H₂O, CO₂, and NH₃. nih.gov This allows for a detailed and precise mapping of the decomposition pathway.
Studies on Thermal Decomposition Mechanisms and Residual Char Formation
The thermal decomposition mechanism of hydrated ammonium borates fundamentally proceeds through the sequential loss of water and ammonia to form an anhydrous boron oxide residue. researchgate.netborax.com The process can be generalized as follows:
Dehydration: (NH₄)ₓBᵧO₂ · nH₂O → (NH₄)ₓBᵧO₂ + nH₂O(g)
Deamination & Restructuring: (NH₄)ₓBᵧO₂ → xNH₃(g) + Boron Oxides (e.g., B₂O₃) + H₂O(g)
The final solid product, boric oxide (B₂O₃), is a glassy, thermally stable material at high temperatures. nih.gov This property is central to the application of ammonium borates as flame retardants. When incorporated into polymeric materials, the decomposition of the this compound during heating releases non-flammable gases (water vapor and ammonia) which can dilute the flammable gases produced by the polymer's pyrolysis. borax.com
More importantly, the resulting boric oxide acts as a char promoter. borax.com It softens and flows at elevated temperatures, forming a continuous, glassy protective layer on the surface of the decomposing material. nih.gov This char layer serves multiple functions:
It acts as a physical barrier, insulating the underlying material from the heat source.
It hinders the diffusion of oxygen to the polymer, starving the combustion process.
It traps flammable volatile products, preventing them from escaping and fueling the flame.
The formation of this stable, insulating char significantly enhances the fire resistance of materials. The effectiveness of ammonium pentaborate in promoting char formation has been noted in various polymer systems, where it helps to create a barrier that slows combustion. borax.com The resulting boron-containing char is often more resistant to oxidation at higher temperatures compared to the carbonaceous char formed from the polymer alone.
Theoretical Chemistry and Computational Modeling of Ammonium Borate Systems
Electronic Structure Calculations via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly molecules. It is widely applied to predict the properties of materials, including their structural stability, electronic behavior, and optical characteristics.
Optimization of Molecular and Crystal Structures for Ammonium (B1175870) Borates
DFT calculations are instrumental in determining the most stable configurations of molecules and crystal lattices. For ammonium borate (B1201080) systems, these calculations involve optimizing atomic positions within a given unit cell to minimize the total energy, thereby yielding accurate representations of their structures. Studies on ammonium closo-borate ammines, such as (NH4)2B10H10·xNH3 and (NH4)2B12H12·xNH3, have utilized DFT to validate structural models and precisely locate hydrogen atoms within the complex cation N2H7+ nih.govresearchgate.netacs.org. These optimizations are crucial for understanding how the ammonium ions and borate frameworks interact.
Analysis of Charge Density Distributions and Topological Features of Boron-Oxygen Bonds
The nature of chemical bonds, particularly the boron-oxygen (B-O) bonds within borate structures, can be thoroughly investigated using DFT combined with topological analysis methods like the Atoms in Molecules (AIM) approach. These analyses examine the electron density distribution at bond critical points (BCPs) to characterize bond types, polarity, and covalency. Research on ammonium borates has revealed that B-O bonds can exhibit a mixed covalent/ionic character rsc.orgacs.orgnih.govrsc.orgresearchgate.net. Furthermore, studies have identified transient bonds between single and double B-O bonds, with topological parameters providing a means to categorize these interactions rsc.orgrsc.orgresearchgate.net. For instance, in (NH4)2B4O5(OH)4·2H2O, DFT calculations and experimental charge density distributions have been used to distinguish between single B-O bonds and intermediate B-O bonds researchgate.net. The electron density and Laplacian of electron density at BCPs are key indicators of bond character rsc.org.
Prediction of Electronic Band Structure and Optical Properties
DFT calculations are also employed to predict the electronic band structure of materials, which directly influences their optical and electronic properties. The band structure reveals information about electron mobility, band gaps, and the potential for light absorption or emission. While specific studies on the band structure and optical properties of general "ammonium borate" are less prevalent, research on related borate materials and ammonia (B1221849) borane (B79455) complexes provides context. For example, DFT calculations have been used to study the electronic structure and optical properties of various borate glasses and doped borate systems, predicting band gaps and refractive indices mdpi.comacs.orgmdpi.com. Studies on ammonia borane catalysts have also calculated band structures and density of states to correlate with catalytic activity mdpi.comnih.gov. These calculations can predict how modifications to the borate framework or the presence of specific functional groups might alter optical absorption and emission characteristics.
Molecular Dynamics Simulations for Dynamic Behavior and Proton Transfer
Molecular Dynamics (MD) simulations complement DFT by providing insights into the time-dependent behavior of systems, including atomic motion, diffusion, and phase transitions. These simulations are particularly valuable for understanding dynamic processes like proton transfer within complex structures.
Investigation of Hydrogen Dynamics in Ammonium-Ammonia Complexes within Borate Frameworks
MD simulations have been successfully applied to investigate the dynamics of hydrogen atoms within ammonium-containing borate systems. In the context of ammonium closo-borate ammines, MD simulations have revealed dynamic events of proton transfer within the N2H7+ complex cation nih.govresearchgate.netacs.org. These simulations help elucidate the mechanisms by which protons move through the material, which is crucial for understanding properties like proton conductivity. Studies have identified reorientational processes of ammonium (NH4+) units and boron cages (e.g., B12H122-) at different temperatures, providing activation energies for these dynamics researchgate.netresearchgate.net.
Simulation of Adsorption Behavior of Ammonia-Borane and Related Species on Catalytic Surfaces
While not directly "this compound," ammonia-borane (NH3BH3) is a closely related compound often studied in catalytic contexts relevant to hydrogen storage and production. MD simulations, alongside DFT, are used to study the adsorption of ammonia-borane and related species on catalytic surfaces. These simulations help understand how these molecules interact with catalyst materials, including the activation of B-H bonds and the subsequent release of hydrogen mdpi.comnih.govbohrium.comresearchgate.netresearchgate.netresearchgate.netmdpi.compnnl.govacs.org. For instance, studies have explored the adsorption energies and charge density differences between ammonia-borane and doped cobalt phosphide (B1233454) catalysts, providing insights into catalytic mechanisms mdpi.comnih.gov. Simulations can also investigate the influence of external factors like electric fields on adsorption and activation processes researchgate.net.
First-Principles Calculations for Understanding Reaction Pathways and Energetics
First-principles calculations, primarily rooted in Density Functional Theory (DFT) and other ab initio methods, serve as powerful tools for dissecting the complex reaction pathways and energetic profiles associated with this compound systems. These computational approaches allow for the detailed mapping of potential energy surfaces, identification of reaction intermediates and transition states, and quantification of activation energies and reaction enthalpies. Such analyses are crucial for understanding phenomena like decomposition, synthesis, and catalytic processes involving ammonium borates and related compounds.
DFT calculations, utilizing various functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-31G**, 6-311++G(d,p)), have been instrumental in studying the decomposition mechanisms of ammonia borane (NH₃BH₃), a closely related compound often investigated in conjunction with ammonium borates due to shared chemical principles. For instance, studies have employed DFT to investigate the potential energy surfaces and possible reaction mechanisms of ammonia borane decomposition, estimating rate constants through transition state theory researchgate.net. These calculations help in understanding how hydrogen is released and what intermediates or transition states are involved.
Furthermore, first-principles simulations are employed to explore formation mechanisms. For example, computational studies have investigated the formation of diammoniate of diborane (B8814927) from ammonia and diborane, revealing the role of dihydrogen bonds in accelerating the process nih.gov. Charge density distribution studies, also performed using DFT, have provided insights into the bonding characteristics of B-O bonds within this compound structures and the influence of hydrogen bonds on potential reaction pathways relevant to borate mineral formation acs.orgnih.gov.
The energetic aspects of these reactions are meticulously analyzed. Calculations of reaction energetics are used to determine the thermodynamic favorability of different pathways under specific conditions osti.gov. High-level ab initio electronic structure calculations, such as coupled-cluster methods extrapolated to the complete basis set (CCSD(T)/CBS), are used to predict thermochemical properties like heats of formation, which are critical for evaluating the thermodynamics of hydrogen release reactions from this compound salts acs.org. These detailed energetic profiles are essential for designing materials with specific properties, such as optimized hydrogen storage capacities or controlled decomposition kinetics.
Computational modeling also extends to understanding dynamic processes, such as proton transfer within ammonium-ammonia complexes found in ammonium closo-borate ammines. Ab initio molecular dynamics simulations, often coupled with DFT, are used to trace these proton transfer events, providing a dynamic view of the system's behavior au.dkacs.org.
The application of these first-principles methods enables a deeper understanding of the fundamental chemical processes, guiding experimental efforts and material design for various applications.
| Computational Method/Level of Theory | Basis Set | Primary Application Area | Key Focus/Findings | Cited Source(s) |
| Density Functional Theory (DFT) | Various | Reaction mechanisms, structural optimization, dynamics | Elucidating decomposition and formation pathways, studying proton transfer, analyzing catalytic mechanisms for hydrolysis. | nih.govau.dkacs.orgrhhz.netmdpi.com |
| DFT (B3LYP) | 6-31G** | Charge density analysis, bonding character | Understanding reaction pathways for borate mineral formation, characterizing B-O bonds, analyzing hydrogen bonding. | acs.orgnih.gov |
| DFT (B3LYP) | 6-311++G(d,p) | Reaction pathways, kinetics, energetics | Investigating ammonia borane decomposition, mapping potential energy surfaces, identifying transition states, estimating rate constants. | researchgate.net |
| DFT | 6-31G(d) | Reaction mechanisms | Studying boron-ammonia reactions, identifying insertion products and reaction energetics. | acs.org |
| Ab initio (CCSD(T)/CBS) | Extrapolated | Thermochemical properties, heats of formation | Predicting heats of formation for boron hydride anions and ammonium salts, evaluating thermodynamics of H₂ release reactions. | acs.org |
| DFT | Various | Dehydrogenation energetics, structural trends | Screening amine-borane adducts for hydrogen storage, establishing structure-property relationships. | acs.org |
| DFT | Various | Reaction and diffusion barriers | Clarifying reaction pathways in hydrogen storage materials, aiding catalysis design, studying transport phenomena. | mit.edu |
| DFT | Various | Adsorption and activation of chemical bonds | Studying ammonia-borane adsorption on surfaces (e.g., TiC, ZrC), analyzing N-H and B-H bond activation. | researchgate.net |
| First-principles simulations | Not specified | Energetics, reaction pathways | Mapping energetics and identifying preferred reaction pathways for dehydrogenation of complex borohydrides (e.g., Mg(BH₄)₂). | researchgate.net |
| DFT (BS-UB3LYP) | 6-311+G(d,p) | Thermal decomposition pathways | Systematically studying decomposition pathways of ammonium perchlorate (B79767), analyzing proton transfer and bond cleavage mechanisms. | sioc-journal.cn |
Compound Names Mentioned:
this compound
Ammonia borane (NH₃BH₃)
Diammonium tetraborate (B1243019) dihydrate ((NH₄)₂B₄O₅(OH)₄⋅2H₂O)
Ammonium closo-borate ammines ((NH₄)₂B₁₀H₁₀⋅xNH₃, (NH₄)₂B₁₂H₁₂⋅xNH₃)
Ammonia diborane (NH₃BH₂(μ-H)BH₃)
Diammoniate of diborane ([H₂B(NH₃)₂][BH₄])
Ammonia-borane adducts
Boron hydride anions
Borate anions
Ammonium salts of boron hydride anions
Magnesium borohydride (B1222165) (Mg(BH₄)₂)
Ammonium perchlorate (NH₄ClO₄)
Diverse Applications in Advanced Materials Science and Chemical Engineering
Catalysis and Reaction Facilitation
Ammonium (B1175870) borates play a pivotal role in modern catalysis, influencing reaction rates and pathways in several key industrial and emerging technologies.
Cocatalytic Roles of Ammonium Borates in Olefin Coordination Polymerization Systems
In the field of olefin polymerization, certain ammonium borate (B1201080) compounds, particularly ammonium tetrakis(pentafluorophenyl)borate (B1229283), have emerged as highly effective cocatalysts. mdpi.comnih.gov They are instrumental in activating metallocene-based catalyst systems, which are used in the production of polyolefins. mdpi.comresearchgate.netdntb.gov.uascilit.com These borate cocatalysts represent a significant advancement over traditional activators like methylaluminoxane (MAO), offering comparable or even superior performance. mdpi.comnih.govresearchgate.net
The primary function of the ammonium borate cocatalyst is to react with the neutral metallocene precatalyst, abstracting an alkyl group to generate a catalytically active cationic metal center. This process forms a stable, weakly coordinating borate anion that stabilizes the active cationic species without interfering with the polymerization of olefin monomers. This activation is crucial for achieving high catalytic activity and influencing the final properties and structure of the polymer. mdpi.comresearchgate.net Research has shown that the choice of borate cocatalyst, including the nature of the ammonium cation, can significantly affect polymerization activity and the resulting polymer's molecular weight. acs.org
| Catalyst System | Cocatalyst | Activity (kg polymer/mol-Ti·h) | Reference |
| Half-titanocene | MAO | Low | acs.org |
| Half-titanocene | Borate (B5) | 5060 | acs.org |
This table presents a comparison of catalytic activity between a traditional MAO cocatalyst and a borate-based cocatalyst in ethylene copolymerization, demonstrating the high efficiency of the borate system.
Catalytic Dehydrogenation and Hydrolysis of Ammonia (B1221849) Borane (B79455): Mechanistic Insights and Intermediate Formation
Ammonia borane (NH₃BH₃) is a promising material for chemical hydrogen storage due to its high hydrogen content. mdpi.comnih.gov The controlled release of hydrogen from ammonia borane can be achieved through catalytic dehydrogenation and hydrolysis, processes where borates are key byproducts and intermediates. mdpi.comresearchgate.net The catalytic hydrolysis of ammonia borane in the presence of a suitable catalyst yields hydrogen gas and various borate species, including ammonium borates, as the spent fuel. mdpi.comresearchgate.netbohrium.com
Mechanistic studies suggest that the catalytic cycle involves several steps:
Adsorption and Activation : Ammonia borane and water molecules adsorb onto the surface of the catalyst. mdpi.commdpi.com This interaction weakens the B-H, N-H, and O-H bonds. mdpi.comacs.org
Bond Cleavage : The catalyst facilitates the cleavage of these bonds. mdpi.comnih.gov In hydrolysis, a nucleophilic attack by water on the boron atom is a critical step. mdpi.com
Intermediate Formation : This leads to the formation of various intermediates. In hydrolytic conditions, species such as ammonium tetraborate (B1243019) tetrahydrate have been identified as byproducts. researchgate.net The reaction proceeds through the successive substitution of hydrogen atoms on the BH₃ group with hydroxyl (OH) groups from water. mdpi.com
Hydrogen Release and Product Desorption : Hydrogen gas is released, and the final borate byproducts desorb from the catalyst surface. mdpi.com
The specific nature of the borate byproducts is crucial for the potential regeneration of the ammonia borane, a key challenge for its use in a sustainable hydrogen economy. mdpi.comresearchgate.net
| Catalyst | Reaction | Key Intermediates/Byproducts | Turnover Frequency (TOF) | Reference |
| Ir-CNNH Complex (4a) | Dehydrogenation | B-N oligomers and polymers | 1875 h⁻¹ | nih.gov |
| Ru-based catalysts | Hydrolysis | Ammonium borates, Boric acid | Varies with catalyst | mdpi.com |
| Pt single-atom catalyst | Hydrolysis | *BH₂NH₃ | N/A | acs.org |
This table summarizes different catalytic systems for hydrogen generation from ammonia borane, highlighting the formation of borate species and the efficiency of the catalysts.
Design Principles for Highly Efficient Borate-Based Catalysts
The development of highly efficient catalysts, including those based on or involving borates, is guided by several key design principles aimed at optimizing structure-activity relationships. nih.govyoutube.comnih.gov These principles are critical for applications ranging from hydrogen production to fine chemical synthesis. sciopen.comresearchgate.netanl.govrsc.org
Electronic Structure and Lewis Acidity : The Lewis acidity of the boron center is a critical parameter. rsc.org In polymerization cocatalysts, a highly electrophilic boron center enhances its ability to abstract an alkyl group and create the active cationic species. In other catalytic systems, tuning the electronic properties of the borate can influence its interaction with reactants and metal centers.
Structural Architecture : The three-dimensional structure of the borate anion influences the stability and accessibility of the active site. nih.gov For instance, bulky borate anions in polymerization create a well-defined coordination sphere around the cationic metal center, which can control polymer stereochemistry and molecular weight. researchgate.net
Active Site Engineering : For boride-based electrocatalysts used in water splitting, strategies include morphology control, component regulation, phase engineering, and surface modification to create a high density of active sites with optimal adsorption energies for reaction intermediates. sciopen.com
Synergistic Effects : The interaction between the borate component and other elements in the catalyst is crucial. In a nickel-borate oxygen evolution catalyst, the catalytic rate is dramatically enhanced by structural changes and an increase in the nickel oxidation state, demonstrating a strong synergistic relationship between the nickel centers and the borate electrolyte. nih.gov
Support and Environment : The choice of solvent or support material can significantly impact catalyst performance by influencing solubility, stability, and the nature of the active species. nih.gov For single-atom catalysts, the coordination environment provided by the support material is paramount in determining catalytic activity. rsc.org
Advanced Fire Retardancy in Polymeric and Cellulosic Materials
This compound and other borate compounds are widely used as effective flame retardants in a variety of materials, including polymers and cellulose-based products like wood, paper, and cotton. borax.comamericanborate.comnih.govtechscience.comnih.gov Their fire-retardant action is multifaceted, involving mechanisms in both the condensed (solid) phase and the gas phase. flameretardants-online.comnih.govnist.gov
Condensed Phase Mechanisms: Char Formation and Glassy Layer Development
The primary fire-retardant action of borates in the condensed phase is to alter the thermal decomposition of the material in a way that suppresses combustion. redalyc.orgcabidigitallibrary.orgresearchgate.net
Promotion of Char Formation : When exposed to heat, borates act as catalysts for dehydration reactions within the polymer or cellulosic material. redalyc.orgusda.gov This process promotes the formation of a stable, insulating layer of carbonaceous char on the material's surface. borax.commdpi.com This char layer acts as a physical barrier, limiting the release of flammable volatile gases that fuel the fire and preventing oxygen from reaching the underlying material. borax.comusda.gov
Glassy Layer Development : A key feature of borate flame retardants is their ability to form a molten, glassy film at high temperatures. nih.govusda.govmdpi.com This vitreous layer, often composed of boric oxide (B₂O₃), coats the char, reinforcing its structure and further insulating the substrate from heat. borax.comtechscience.com This impenetrable coating physically shields the material, slows pyrolysis, and suppresses smoldering or afterglow. borax.comnih.govborax.com
| Material | Fire Retardant | Effect on Char Residue | Key Mechanism | Reference |
| Wood Polymer Composite | Ammonium Polyphosphate / Borax-Boric Acid | Increased char at lower temperatures | Promotes early char formation | redalyc.org |
| Paper | Boron Compounds | Residue increased by 114.5% | Catalyzes thermal degradation to form stable char | techscience.com |
| Cotton Fabric | Borax / Boric Acid | Creates a layer of char | Stops flame propagation | nih.gov |
This table illustrates the effect of borate-based fire retardants on char formation in various cellulosic materials, a key aspect of their condensed phase mechanism.
Gas Phase Inhibition Mechanisms and Volatile Product Modification
In addition to their action in the solid material, borates also inhibit combustion in the gas phase above the burning material. uclan.ac.ukmdpi.com
Release of Non-Combustible Gases : Hydrated borates, including many ammonium borates, contain water of crystallization. Upon heating, they undergo an endothermic decomposition, releasing water vapor. nih.govmdpi.com This process has a dual effect: it absorbs heat, cooling the material's surface, and the released water vapor dilutes the concentration of flammable gases and oxygen in the flame zone, effectively suffocating the fire. nih.govmdpi.comresearchgate.net
Dilution Effect : Ammonium borates can also release ammonia (NH₃) gas upon decomposition. mdpi.com Like water vapor, ammonia is non-combustible and contributes to the dilution of the fuel-air mixture, further inhibiting the chemical reactions of flaming combustion. mdpi.com
This combined action in both the condensed and gas phases makes borates highly versatile and effective fire retardants for a wide range of applications.
Synergistic Effects of Ammonium Borates with Co-additives (e.g., Ammonium Polyphosphate, Zinc Borate)
The efficacy of this compound as a flame retardant is significantly enhanced when used in combination with co-additives, most notably phosphorus-based compounds like ammonium polyphosphate (APP) and other metal borates such as zinc borate. This enhancement is due to synergistic interactions that occur in both the gas and condensed phases during combustion.
In the gas phase, the thermal decomposition of this compound releases ammonia (NH₃) and water vapor, which dilute the flammable gases and oxygen at the flame front. The boron component is released as boron oxide (B₂O₃). When ammonium polyphosphate is also present, it decomposes to yield phosphoric acid (H₃PO₄) and polyphosphoric acids. A key synergistic reaction occurs between the boron oxide and phosphoric acids to form borophosphate glasses. additivebz.com These glassy substances are stable in the gas phase and act as radical scavengers, trapping reactive H• and OH• radicals that are essential for flame propagation. additivebz.com
In the condensed phase, the synergy focuses on the formation of a stable, insulating char layer on the surface of the material. The phosphoric acid from APP acts as a catalyst, promoting the dehydration and carbonization of the underlying material (e.g., polymer, cellulose). The boron oxide from the this compound melts and flows, creating a glassy film. This vitreous layer coats and reinforces the char, making it more cohesive and less permeable. mdpi.com This enhanced char layer acts as a physical barrier that insulates the underlying material from heat and prevents the escape of flammable volatile gases, thereby inhibiting further combustion. researchgate.net When used with zinc borate, the resulting zinc-containing species can further enhance the thermal stability of the char. researchgate.net
The combination of these additives creates a more effective flame-retardant system than the sum of its individual components. Research on polypropylene composites has demonstrated this synergistic effect, showing significant reductions in heat release rates when borates are combined with APP. additivebz.commdpi.comnih.gov
| Formulation | Peak Heat Release Rate (PHRR) Reduction vs. Pure PP | Reference |
|---|---|---|
| PP + 10 wt% APP-LDH | 27% | mdpi.comnih.gov |
| PP + 20 wt% APP-LDH | 55% | mdpi.comnih.gov |
| PP + 20 wt% APP-LDH* + 2 wt% Zinc Borate | 58% | mdpi.comnih.gov |
| PP + 15% APP + 5% Zinc Borate | ~40% (vs. APP alone) | additivebz.com |
*APP-LDH: Ammonium Polyphosphate intercalated Layered Double Hydroxides.
Application in Flame-Retardant Composites, Textiles, Wood, and Paper-Based Materials
This compound is utilized as an effective flame retardant across a range of cellulosic and composite materials due to its ability to promote char formation, release non-combustible gases, and form a protective glassy layer. nih.govborax.com
Wood and Paper-Based Materials: In wood products, this compound is recognized as an effective agent for retarding afterglow, a form of combustion that can persist after flames are extinguished. usda.gov When subjected to heat, it promotes the catalytic dehydration of cellulose at lower temperatures, leading to the formation of a stable char layer instead of flammable volatile compounds. techscience.com This char acts as an insulating barrier. For paper, borates facilitate the creation of a continuous B₂O₃ glass layer on the surface, which provides a physical shield against fire. techscience.com Studies have shown that treatment with this compound can significantly retard the ignition time of wood. researchgate.net
Textiles: this compound, often in combination with other chemicals like ammonium phosphate and borax, has a long history of use in reducing the flammability of textiles, particularly those made from cellulosic fibers like cotton. americanborate.comaerofiltri.it The mechanism involves several theories. The "coating theory" suggests that the borate melts and forms a glassy foam that shields the fiber. The "gas theory" posits that the decomposition of the ammonium salt releases non-flammable gases like ammonia and water vapor, which dilute the flammable gases produced by the decomposing cellulose to a concentration below the flaming limit. aerofiltri.it Research has quantified the amount of this compound needed to impart flame retardancy to fabrics. epa.gov
Composites: In wood-plastic composites (WPCs), which are often more flammable than wood alone due to the polymer matrix, this compound contributes to fire resistance by acting primarily in the condensed phase. It enhances the amount of char residue formed from the wood component of the composite, providing a protective barrier. acs.org
Corrosion Inhibition in Metal Systems
Electrochemical Mechanisms of Corrosion Protection (Anodic/Cathodic Polarization)
This compound functions as a corrosion inhibitor primarily through an electrochemical mechanism, specifically by acting as an anodic inhibitor. borax.com Metal corrosion in aqueous environments is an electrochemical process involving two simultaneous reactions: an anodic reaction (oxidation), where metal atoms lose electrons and become metal ions, and a cathodic reaction (reduction), where a species like oxygen is reduced. qinmuchem.comborax.com
Development of Non-Chromate and Borate-Based Inhibitors for Ferrous and Non-Ferrous Metals
Due to the toxicity and environmental hazards associated with traditional chromate-based corrosion inhibitors, there has been significant research into developing effective, non-chromate alternatives. nasa.govserdp-estcp.mil Borate compounds, including this compound, have emerged as a key component in these next-generation inhibitor systems for a variety of metals.
For ferrous metals like steel and cast iron, borates provide effective corrosion protection under mildly corrosive conditions. borax.comcolonialchem.com They are often formulated with amines (as amine borates) for use in applications like metalworking fluids and alkaline cleaners. colonialchem.com
For non-ferrous metals , particularly aluminum alloys, borates have been successfully used in multi-component, non-chromate inhibitor packages. nasa.govgoogle.com While single borate compounds may be only partially effective, their combination with other inhibitors like phosphates, silicates, and nitrates provides synergistic protection. nasa.gov Quaternary ammonium borates have been evaluated as potential non-chromate inhibitors for high-strength aluminum alloys used in the aerospace industry. dtic.mil Formulations containing amine borates are also suitable for protecting non-ferrous metals such as aluminum and copper. colonialchem.com
Performance Evaluation in Aqueous and Metalworking Fluid Environments
Ammonium borates, typically as part of an amine borate blend, are widely used in aqueous systems and particularly in water-based metalworking fluids. google.com Their performance is valued not only for corrosion inhibition but also for several secondary benefits.
In metalworking fluids, amine borates provide excellent rust inhibition for both ferrous and non-ferrous workpieces and machinery. colonialchem.comgoogle.com Beyond simple corrosion protection, they act as an alkalinity reserve and pH buffer, which helps to extend the service life of the fluid by neutralizing acidic byproducts. colonialchem.com Amine borates also exhibit biostatic or biocidal properties, which is critical in water-and-oil emulsions that are prone to microbiological growth. borax.comgoogle.com This reduces the need for separate biocide additives. google.com The performance of these inhibitors is concentration-dependent and they are typically used in specific ranges for different fluid types.
| Application | Recommended Usage Level in Concentrate | Reference |
|---|---|---|
| Synthetic and Semisynthetic Cutting/Grinding Fluids | 8 - 12% | colonialchem.com |
| General Metal Protecting / Oxidation Inhibition | 5 - 12% | colonialchem.com |
| Corrosion Inhibition for Ferrous Metals | 0.5 – 1% | colonialchem.com |
Crystal Growth and Nonlinear Optical (NLO) Materials Development
This compound, specifically in the form of ammonium pentaborate (NH₄B₅O₈·4H₂O), is a significant material in the field of nonlinear optics. Borate crystals, in general, are highly valued for NLO applications due to their wide transparency range, high laser damage threshold, and good chemical and mechanical stability. mdpi.comias.ac.in These properties make them crucial for frequency conversion of laser sources, particularly for generating ultraviolet (UV) light. iosrjournals.org
Single crystals of ammonium pentaborate are typically grown from an aqueous solution using methods such as slow evaporation or slow cooling. semanticscholar.orgresearchgate.net Research has focused on growing large, high-quality crystals and understanding how doping with various ions can modify their physical and optical properties. iosrjournals.orgresearchgate.net
The NLO properties of ammonium pentaborate crystals have been extensively characterized. Key parameters include a wide optical transmission window, with a lower cut-off wavelength in the UV spectrum around 230-240 nm. semanticscholar.orgresearchgate.net The material exhibits second-harmonic generation (SHG), a primary NLO phenomenon, and its third-order nonlinear optical parameters have been calculated. semanticscholar.orgresearchgate.net The laser damage threshold is a critical parameter for NLO crystals, indicating their ability to withstand high-power lasers, and ammonium pentaborate has demonstrated a high threshold. semanticscholar.org
| Property | Reported Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | iosrjournals.org |
| Optical Transmission Range | 230 - 900 nm | semanticscholar.org |
| Lower Cut-off Wavelength | ~230 nm | semanticscholar.org |
| Optical Band Gap | 5.20 eV | semanticscholar.org |
| Laser Damage Threshold (Nd:YAG, 1064 nm) | 10.29 GW/cm² | semanticscholar.org |
| Third-Order NLO Susceptibility (χ⁽³⁾) | 3.487 × 10⁻⁸ esu | researchgate.net |
| Thermal Stability (Pure APB) | Stable up to 103.6 °C | researchgate.net |
Optimization of Crystal Growth Parameters for Enhanced Optical Properties
The quality of this compound crystals is crucial for their optical applications. Single crystals of ammonium pentaborate (APB) are typically grown from aqueous solutions using methods like slow cooling and slow evaporation. acs.orgillinois.eduborax.com The perfection of the grown crystals can be evaluated using techniques such as high-resolution X-ray diffractometry (HRXRD). acs.orgillinois.eduborax.com
Research has shown that the conditions during crystal growth significantly impact the resulting optical and structural properties. For instance, the slow evaporation solution growth method has been successfully employed to produce pure and doped ammonium pentaborate single crystals. borax.com The temperature of the solution is a critical parameter, with studies being conducted at specific temperatures, such as 32 °C, to achieve optimal crystal formation. borax.com The concentration of the precursor solution, prepared by reacting compounds like ammonium carbonate and boric acid, also plays a vital role in the synthesis of these crystals. borax.com
Furthermore, the introduction of dopants into the crystal lattice is a key strategy for tuning and enhancing the optical properties of this compound. The presence of impurities has been found to influence the crystal growth rate, which in turn affects the final properties of the crystal.
Characterization of Optical Transparency, Birefringence, and Deep-Ultraviolet Cutoff Edges
This compound crystals exhibit favorable optical properties, making them suitable for applications in the ultraviolet (UV) and deep-ultraviolet (DUV) regions.
Optical Transparency: Ammonium pentaborate crystals demonstrate a wide transparency range, which is a critical requirement for nonlinear optical materials. researchgate.net Studies have shown that these crystals are transparent in the region of 250–1500 nm. illinois.edu UV-Vis-NIR analysis has revealed optical transmission from 230 to 900 nm. borax.com This broad transparency window allows for the efficient transmission of both fundamental and frequency-doubled laser beams.
Deep-Ultraviolet Cutoff Edge: The lower cutoff wavelength is a key parameter for materials used in UV and DUV applications. For ammonium pentaborate, the cutoff wavelength is typically around 230-240 nm. illinois.eduborax.com One study on ammonium pentaborate tetrahydrate reported a lower cut-off wavelength at 252 nm. borax.com A newly synthesized ammonium magnesium borate has shown a deep-UV cutoff edge of less than 200 nm, indicating its potential for applications in the deep-UV region. iphy.ac.cn The position of the UV cutoff is related to the energy band gap of the material; for ammonium pentaborate, the optical band gap has been reported to be 5.20 eV. borax.com
Birefringence: Birefringence, the difference in the refractive indices of a material for light of different polarizations, is essential for phase-matching in frequency conversion processes. Borate crystals, in general, are known for their moderate to high birefringence. researchgate.netcolonialchem.comyoneyama-chem.co.jp A recently developed ammonium magnesium borate was found to have a moderate calculated birefringence (Δn) of 0.064 at 546 nm. iphy.ac.cn The anionic groups within the crystal structure, such as the BO3 triangles, are the primary contributors to the strong anisotropy of thermal expansion and, by extension, the optical anisotropy and birefringence. researchgate.net
| Compound | Transparency Range | UV Cutoff Wavelength | Optical Band Gap (eV) | Birefringence (Δn) |
|---|---|---|---|---|
| Ammonium Pentaborate | 230-900 nm borax.com | ~230 nm borax.com | 5.20 borax.com | - |
| Ammonium Pentaborate Tetrahydrate | Visible Spectrum | 252 nm borax.com | 5.61 borax.com | - |
| Ammonium Magnesium Borate | - | <200 nm iphy.ac.cn | - | 0.064 @ 546 nm (calculated) iphy.ac.cn |
Potential for Electro-Optic Modulators and Harmonic Generators
The non-centrosymmetric crystal structure of certain borates, including some forms of this compound, gives rise to nonlinear optical properties that are essential for applications in electro-optic modulators and harmonic generators.
Harmonic Generation: Ammonium pentaborate has been confirmed to exhibit second-harmonic generation (SHG), a process where light of a certain frequency is converted to light with double that frequency. borax.com The Kurtz-Perry powder technique is a common method used to confirm and measure the SHG efficiency of these materials. borax.com Borate crystals are particularly valued for harmonic generation in the UV and deep-UV regions due to their wide spectral transparency and high laser damage threshold. researchgate.net While there is extensive research on SHG in borate crystals, studies have also explored third-harmonic generation (THG) in materials like beta-barium borate, indicating the potential for higher-order frequency conversion in this class of materials. google.com
Electro-Optic Modulators: The Pockels effect, a linear electro-optic effect where the refractive index of a material changes in proportion to an applied electric field, is the principle behind many electro-optic modulators. researchgate.net This effect occurs in crystals that lack inversion symmetry, a characteristic of many nonlinear optical borates. chemiis.comnih.gov While materials like potassium di-deuterium phosphate (KD*P), β-barium borate (BBO), and lithium niobate (LiNbO3) are commonly used in Pockels cells, the electro-optic properties of ammonium borates suggest their potential for similar applications. chemiis.comnih.gov The development of new ammonium-containing borates with desirable optical properties could lead to their use in electro-optic devices. iphy.ac.cn
Thin Film and Coating Technologies
This compound and related compounds are utilized in the fabrication of thin films and protective coatings, leveraging their chemical properties for various technological applications.
Deposition of Boron Nitride Films from Ammonium Borane Precursors
Ammonia borane (H3NBH3), a related compound to this compound, is a key precursor for the chemical vapor deposition (CVD) of hexagonal boron nitride (h-BN) thin films. acs.orgillinois.eduiphy.ac.cn These films are of interest for a range of applications due to their properties as a two-dimensional insulator. The thermal decomposition of ammonia borane releases volatile species containing boron and nitrogen, which then react to form h-BN on a substrate. illinois.edu
The conditions during the CVD process, such as temperature and pressure, are critical in determining the quality of the resulting h-BN film. Research has shown that films grown at lower pressures (≤ 2.0 Torr) tend to be more uniform and highly crystalline. acs.orgillinois.edu In contrast, higher pressures can lead to more amorphous and disordered films. acs.orgillinois.edu The choice of precursor is also important, with studies exploring oligomeric aminoboranes derived from ammonia borane for the growth of few-layer h-BN films. rsc.org
Role of Borate Buffers in Chemical Bath Deposition Processes for Semiconductor Films
Borate buffers play a role in controlling the pH of solutions used in the chemical bath deposition (CBD) of semiconductor thin films. The pH of the deposition bath is a critical parameter that influences the reaction kinetics and, consequently, the properties of the deposited film. Borate buffers, which have an alkaline buffering capacity in the pH range of 8-10, can be used to maintain a stable pH during the CBD process. wikipedia.org
In the deposition of cadmium sulfide (CdS) buffer layers for solar cells, for example, maintaining an optimal pH is necessary to achieve high-quality films. researchgate.net While ammonia is often used in these systems, the addition of a borate buffer has been studied to control the pH. researchgate.netresearchgate.net It has been noted that in highly alkaline solutions, the buffering capacity of a standard pH 10 borate buffer may be exceeded. researchgate.net The use of borate-containing compounds in the deposition bath also introduces the possibility of doping the semiconductor film with boron. researchgate.net
Surface Modification and Protective Coating Applications
This compound is utilized in surface modification and as a component in protective coatings, primarily for its corrosion inhibition and flame retardant properties.
Corrosion Inhibition: this compound acts as a corrosion inhibitor, particularly for ferrous metals. borax.comchemiis.com It is incorporated into various industrial formulations, such as water treatment chemicals and metalworking fluids, to protect metal surfaces from oxidation. borax.comborax.com Amine borate formulations are known to provide excellent corrosion protection in these applications. spectrummwfadditive.com
Protective Coatings: As a flame retardant, ammonium pentaborate is used in intumescent coatings. borax.com When exposed to heat, these coatings swell and form a char layer that insulates the underlying material from the fire. borax.com This property is valuable for protecting materials like wood and polymers. borax.com Borates, in general, alter the combustion reactions of cellulosic materials, promoting the formation of a protective carbon residue. borax.com Additionally, borate compounds can be used for the surface modification of materials like lithium-rich layered oxides in batteries to improve their performance and stability. chemrxiv.orguchicago.edu
Precursors for Boron-Nitrogen Based Materials
This compound serves as a significant precursor in the synthesis of advanced materials, particularly those based on boron-nitrogen frameworks. Its utility lies in the inherent presence of both boron and nitrogen within a single compound, facilitating the formation of B-N bonds upon thermal decomposition. This characteristic makes it a valuable starting material for creating various boron-nitride nanostructures and complex networks with tailored properties for specialized applications in materials science and chemical engineering.
Synthesis of Hexagonal Boron Nitride (h-BN) Nanostructures via this compound Intermediates
This compound compounds are key intermediates in the synthesis of hexagonal boron nitride (h-BN) nanostructures. One method involves the treatment of boric acid with ammonia gas at room temperature, which leads to the formation of an this compound hydrate compound, specifically (NH₄)₂B₄O₇ · 4H₂O. This intermediate already contains B-N bonds, setting the stage for the subsequent formation of h-BN. The synthesis reaction is typically carried out at temperatures ranging from 1130–1210 °C for a duration of 90 minutes.
Another approach utilizes ammonium biborate hydrate (NH₄HB₄O₇·3H₂O) as a starting material. In this process, the this compound derivative is subjected to thermolysis. To prevent the formation of bulk boron trioxide (B₂O₃) during this process, a diluting agent such as tertiary calcium phosphate (Ca₃(PO₄)₂) can be employed. The mixture is then nitrided in flowing ammonia at 900°C, followed by crystallization at 1650°C for 2 hours, which results in the formation of h-BN nanorods.
The use of different borates, including ammonium pentaborate, has been shown to have a positive effect on the formation of nanoscale h-BN structures. These methods, which start with this compound intermediates, offer a pathway to various h-BN morphologies with unique physical and chemical properties.
Table 1: Synthesis of h-BN Nanostructures from this compound Precursors
| This compound Precursor | Synthesis Method | Reaction Temperature (°C) | Resulting h-BN Nanostructure |
|---|---|---|---|
| (NH₄)₂B₄O₇ · 4H₂O | Thermal Decomposition | 1130–1210 | Few-layer h-BN |
| NH₄HB₄O₇ · 3H₂O | Thermolysis with diluting agent and nitridation | 900 (nitridation), 1650 (crystallization) | h-BN Nanorods |
| Ammonium Pentaborate | Modified O'Connor method with urea and boron oxide | 1100 | Nanoscale h-BN |
Formation of Complex Boron-Nitrogen Networks for Advanced Materials
The pyrolysis of this compound intermediates is a versatile method for producing complex boron-nitrogen networks, primarily in the form of hexagonal boron nitride (h-BN) with varying morphologies. The structure and properties of these networks are highly dependent on the synthesis conditions, such as temperature, atmosphere, and the presence of other reagents.
During the thermal decomposition of this compound, the compound undergoes a series of transformations that lead to the formation of a stable B-N framework. The initial B-N bonds present in the this compound precursor facilitate the evolution of a polymeric or oligomeric B-N-H species, which upon further heating, condenses into the layered structure of h-BN.
By controlling the pyrolysis parameters, it is possible to influence the degree of crystallinity, layer thickness, and specific surface area of the resulting h-BN. For instance, the use of a diluting agent during the thermolysis of ammonium biborate hydrate not only prevents the formation of unwanted byproducts but also influences the morphology of the final h-BN nanorods. Similarly, the modified O'Connor method, which utilizes ammonium pentaborate in conjunction with urea and boron oxide, allows for the synthesis of nanoscale h-BN with distinct microstructural characteristics.
The ability to generate these diverse h-BN structures from an this compound precursor opens up possibilities for creating advanced materials with tailored thermal, mechanical, and electronic properties for a range of applications.
Table 2: Characteristics of Boron-Nitrogen Networks Derived from this compound
| Precursor | Synthesis Condition | Resulting B-N Network | Key Characteristics |
|---|---|---|---|
| (NH₄)₂B₄O₇ · 4H₂O | High-temperature annealing | Hexagonal Boron Nitride | Few-layer nanosheets |
| NH₄HB₄O₇ · 3H₂O | Nitridation and crystallization | Hexagonal Boron Nitride | Nanorod morphology |
| Ammonium Pentaborate | Solid-state reaction with urea | Nanocrystalline h-BN | High-ordered hexagonal system |
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | (NH₄)₂B₄O₇ |
| Ammonium biborate hydrate | NH₄HB₄O₇·3H₂O |
| Ammonium pentaborate | (NH₄)B₅O₈ |
| Boric acid | H₃BO₃ |
| Boron nitride | BN |
| Boron trioxide | B₂O₃ |
| Tertiary calcium phosphate | Ca₃(PO₄)₂ |
Mechanistic Investigations of Ammonium Borate Transformations and Reactivity
Role in Complexation and Coordination Chemistry
Ammonium (B1175870) borate (B1201080) and its constituent ions play a significant role in the formation of a variety of coordination complexes and supramolecular structures. The borate anion can act as a versatile ligand, coordinating to metal centers through its oxygen atoms. The ammonium cation, while not a classical ligand in the same vein as ammonia (B1221849), can participate in extensive hydrogen bonding networks that are crucial for the stability and structure of the resulting complexes.
The synthesis of metal borohydride (B1222165) ammonia borane (B79455) complexes, such as Li₂(BH₄)₂(NH₃BH₃) and Ca(BH₄)₂(NH₃BH₃)₂, also highlights the interplay between ammonium-related species and borates in coordination chemistry. In these structures, ammonia borane molecules are stabilized within a matrix of metal borohydrides, with interactions mediated by dihydrogen bonding between the ammonia borane and the borohydride anions, as well as interactions with the metal cations.
While simple ammonium borate may not act as a direct ligand in the way that ammonia or a borohydride ion does, its presence in a reaction mixture can influence the formation of complex structures. It can act as a source of borate ions, which can then coordinate to metal centers, and the ammonium ions can serve as counterions that direct the crystal packing through hydrogen bonding. The use of ammonium tris-oxalatoferrate(III) as a metalloligand in the synthesis of a heterobimetallic complex further illustrates the role of ammonium-containing precursors in constructing intricate coordination architectures.
Influence of pH, Temperature, and Other Environmental Factors on Stability and Reactivity
The stability and reactivity of this compound are significantly influenced by environmental factors such as pH, temperature, and the presence of other ions (ionic strength). These factors can alter the equilibrium between different borate species, affect the solubility of the compound, and influence the kinetics of its decomposition.
Influence of pH:
Influence of Temperature:
Temperature has a pronounced effect on the stability of this compound. Ammonium pentaborate, a common form, is stable up to approximately 110°C (230°F), at which point it begins to lose water of hydration. borax.com Further heating leads to the decomposition of the compound into boric oxide and ammonia. borax.com The thermal decomposition of ammonium pentaborate octahydrate has been shown to occur in two main steps: dehydration between 165-175°C and deamination between 310-335°C. researchgate.net The kinetics of these decomposition reactions are strongly dependent on temperature.
In aqueous solutions, temperature affects the solubility of this compound. For ammonium pentaborate, the solubility is about 10.9% by weight at room temperature. borax.com An increase in temperature generally leads to an increase in solubility. Temperature also influences the equilibrium constants of the various borate species present in solution.
Influence of Other Environmental Factors:
The ionic strength of the solution can also impact the stability and reactivity of this compound. The presence of other salts in the solution can affect the activity coefficients of the ions, thereby shifting the equilibria between the different borate and ammonium species. Investigations into borate equilibria in neutral salt solutions have shown that the formation constants of polyborate ions are dependent on the type and concentration of the salt present. For instance, the formation of polyborates is influenced by the hydration of the cations in the salt solution.
Below is a data table summarizing the stability of Ammonium Pentaborate under different conditions.
| Parameter | Condition | Observation | Reference |
| Thermal Stability | Up to 110°C (230°F) | Stable | borax.com |
| 165-175°C | Dehydration (loss of water) | researchgate.net | |
| 310-335°C | Deamination (loss of ammonia) and decomposition to boric oxide | researchgate.net | |
| pH in Aqueous Solution | Room Temperature | pH decreases slightly as concentration increases | borax.com |
| Solubility in Water | Room Temperature | Approximately 10.9% by weight | borax.com |
| Storage Stability | Prolonged storage or wetting | Can lead to caking | borax.com |
| Humid environment | Can absorb moisture | borax.com |
Environmental Chemistry and Analytical Detection of Ammonium Borates
Detection and Characterization in Atmospheric Aerosols and Particulate Matter
The direct detection of ammonium (B1175870) borate (B1201080) as a specific compound in atmospheric aerosols is not extensively documented in scientific literature. However, its constituent components, ammonium (NH₄⁺) and boron-containing compounds, are known to be present in particulate matter. Gaseous ammonia (B1221849) (NH₃) in the atmosphere is a key player in the formation of fine particulate matter (PM₂.₅), reacting with acidic gases to form ammonium salts such as ammonium sulfate and ammonium nitrate researchgate.net. These ammonium compounds constitute a significant fraction of PM₂.₅ researchgate.net.
Boron is introduced into the atmosphere from both natural and anthropogenic sources frontiersin.orgepa.gov. Natural sources include the evaporation of boric acid from seawater and sea salt aerosols frontiersin.org. Anthropogenic sources are primarily linked to the combustion of coal frontiersin.org. Consequently, boron can be transported as particles or exist as dissolved compounds in atmospheric water droplets dcceew.gov.au. Studies have determined the concentration of water-soluble boron in aerosols, which can range from 0.3 to 2.56 ng m⁻³, with variations depending on the season and air mass origin frontiersin.orgbohrium.com. The chemical form is often presumed to be boric acid or other borates, but the specific species can be difficult to identify because the hydration state of borate particles is highly dependent on ambient temperature and humidity.
The characterization of aerosols typically involves separate analysis for various ions. Advanced analytical techniques are employed to quantify the components of particulate matter, which could be used to detect the presence of both ammonium and borate ions.
Key Research Findings in Atmospheric Aerosols:
| Component | Sources | Typical Concentrations | Analytical Techniques |
| Ammonium (NH₄⁺) | Reactions of gaseous ammonia (from agriculture, industry) with acidic gases (SO₂, NOx) researchgate.net. | Major fraction of PM₂.₅ researchgate.net | Ion Chromatography, Aerosol Mass Spectrometry |
| Boron (B) / Borates | Natural: Sea salt aerosol, evaporation from seawater. Anthropogenic: Coal combustion frontiersin.org. | 0.3 - 2.56 ng m⁻³ in water-soluble fraction of aerosols frontiersin.orgbohrium.com. | Isotopic Analysis (δ¹¹B) for source tracking frontiersin.orgbohrium.com, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
While these techniques can confirm the presence of both ammonium and borate in an aerosol sample, identifying them as the specific compound ammonium borate requires further specialized analysis that is not commonly reported.
Role in Ammonia Emission Reduction in Wastewater Treatment Facilities
The removal of ammonia from wastewater is crucial due to its toxicity to aquatic life thermofisher.com. Several technologies are employed for this purpose, including biological nitrification and a physicochemical process known as ammonia stripping qub.ac.uk. In ammonia stripping, the pH of the wastewater is raised, converting dissolved ammonium ions (NH₄⁺) into volatile ammonia gas (NH₃) mdpi.comresearchgate.net. This gas is then removed from the water by passing air through it.
To prevent the release of the stripped ammonia gas into the atmosphere, a wet scrubber is often used. In this secondary step, the ammonia-laden air is passed through an acidic solution, which captures the ammonia gas by converting it back into a non-volatile ammonium salt pollutionsystems.comvaisala.comsensorex.com. While dilute sulfuric acid is commonly used, producing ammonium sulfate, boric acid has been effectively used as the scrubbing agent. The reaction between ammonia gas and the boric acid solution forms this compound, thus capturing the ammonia and reducing emissions mdpi.com.
A study on recovering ammonia from cow manure via thermal stripping demonstrated this application. A 4% boric acid solution was used to trap the stripped ammonia, and the amount recovered was then determined by titrating the resulting this compound solution with sulfuric acid mdpi.com. This process not only mitigates air pollution but also allows for the potential recovery of nitrogen for other uses.
Ammonia Recovery Using Boric Acid Scrubber:
| pH of Manure Suspension | Stripping Temperature (°C) | Ammonia Recovery in Boric Acid (%) |
| 7 | 75 | 22.4 |
| 9 | 75 | 37.1 |
| 12 | 75 | 43.2 |
| 7 | 95 | 43.1 |
| 9 | 95 | 73.5 |
| 12 | 95 | 90.2 |
| 7 | 100 | 53.4 |
| 9 | 100 | 79.1 |
| 12 | 100 | 86.3 |
| Data sourced from a study on ammonia stripping from cow manure mdpi.com. |
This table illustrates the efficiency of ammonia capture as this compound under various conditions, with the highest recovery of 90.2% achieved at a pH of 12 and a temperature of 95°C mdpi.com.
Development of Advanced Analytical Techniques for Quantitative and Qualitative Assessment in Complex Matrices
The assessment of this compound in complex matrices like environmental water samples or industrial solutions relies on techniques capable of quantifying its constituent ions: ammonium (NH₄⁺) and borate (B(OH)₄⁻ or polyborates).
Ion Chromatography (IC) is a powerful and widely used technique for the determination of both ammonium and borate.
Ammonium Analysis: IC can determine all important inorganic cations, including ammonium, in a single run nih.gov. Using a high-capacity cation-exchange column with suppressed conductivity detection, IC provides a method for analyzing ammonium in various environmental waters, from drinking water to wastewater thermofisher.comnih.gov.
Borate Analysis: Boric acid is a weak acid (pKa ≈ 9), making its direct determination by conventional IC with conductivity detection challenging. However, a method has been developed where boric acid is converted into a more acidic complex using ligands like mannitol or sorbitol. This complex can be readily separated and detected, with detection limits around 1 µmol dm⁻³ rsc.org. This approach allows for the accurate and sensitive determination of borate in aqueous samples rsc.org.
Other Analytical Techniques:
Potentiometry: Ion-Selective Electrodes (ISEs) are available for the determination of ammonium ions. To overcome interference from other ions in complex samples, ISEs can be coupled with IC in a tandem setup. This tandem potentiometry-IC approach has been shown to reliably monitor NH₄⁺ at micromolar levels in environmental water samples nih.gov.
Colorimetry/Spectrophotometry: The phenate method is a common colorimetric technique for ammonia analysis coleparmer.com. After distillation from the sample (often into a boric acid solution), alkaline phenol and hypochlorite are added, which react with ammonia to form indophenol blue. The intensity of the color, measured with a spectrophotometer, is proportional to the ammonia concentration epa.gov.
The table below summarizes the advanced analytical techniques suitable for the assessment of ammonium and borate.
| Analytical Technique | Target Analyte | Principle | Application Notes |
| Ion Chromatography (IC) | Ammonium (NH₄⁺) | Cation-exchange separation followed by suppressed conductivity detection nih.gov. | Suitable for various environmental waters; can determine multiple cations simultaneously thermofisher.comnih.gov. |
| Ion Chromatography (IC) with Complexation | Borate | Boric acid is complexed with mannitol or sorbitol to form a more acidic species, enabling separation and conductivity detection rsc.org. | Allows for sensitive and accurate borate determination alongside other common anions rsc.org. |
| Tandem Potentiometry-IC | Ammonium (NH₄⁺) | IC separates cations, and an NH₄⁺-selective electrode serves as the potentiometric detector nih.gov. | Suppresses interference from other cations, enabling reliable detection at low concentrations nih.gov. |
| Colorimetry (Phenate Method) | Ammonia (NH₃) | Ammonia reacts with alkaline phenol and hypochlorite to form a colored compound (indophenol blue) for spectrophotometric measurement coleparmer.comepa.gov. | Often used after a distillation step where ammonia is captured in a boric acid solution coleparmer.comepa.gov. |
These methods provide robust frameworks for the quantitative and qualitative assessment of the components of this compound in various complex environmental and industrial matrices.
Future Research Directions and Emerging Paradigms in Ammonium Borate Science
Rational Design of Novel Ammonium (B1175870) Borate (B1201080) Structures with Tailored Properties
Future research in ammonium borates is increasingly centered on the rational design of new crystalline structures with precisely engineered properties. This involves a deep understanding of structure-property relationships, where subtle modifications in composition, cation-anion interactions, and crystal packing can lead to drastically different functionalities. Scientists are exploring methods to control polymorphism and create specific structural motifs, such as layered or porous frameworks, to achieve targeted thermal, optical, or mechanical characteristics. For instance, research into ammonium magnesium borates has demonstrated the potential for designing materials with deep-ultraviolet (DUV) cutoff edges and specific birefringence properties, indicating a path towards new optical materials acs.orgresearchgate.netfigshare.comresearchgate.net. The design strategy for synthesizing ammonium-containing borates and adjusting their structures is being refined by understanding the factors affecting the dimensionality of borate anionic groups researchgate.netresearchgate.net.
Table 8.1.1: Potential Properties of Designed Ammonium Borate Structures
| Property Type | Target Value Range | Design Strategy Focus | Potential Application Area |
| Optical Transparency | Deep-UV (< 200 nm) | Control of electronic band structure, cation coordination | DUV optics, lasers |
| Birefringence | Moderate to High (Δn > 0.05) | Crystal packing, anisotropic bonding | Optical devices |
| Thermal Conductivity | High (> 10 W/mK) | Dense, ordered crystal packing, phonon scattering control | Thermal management |
| Mechanical Hardness | High (Mohs > 5) | Strong covalent B-O bonds, robust framework | Advanced ceramics |
| Hydrolytic Stability | Low leachability | Formation of robust borate networks, protective coatings | Wood preservation, coatings |
Integration into Multifunctional and Smart Material Systems
A significant avenue for future research involves integrating ammonium borates into sophisticated material systems that exhibit multiple functionalities or respond to external stimuli. This includes their incorporation into composites, coatings, and advanced functional materials. For example, this compound derivatives have been investigated for their potential in flame retardancy, particularly in construction and textile applications researchandmarkets.com. Furthermore, the development of responsive materials is an active area, with research exploring how borate ester linkages can be utilized in dynamic hydrogels that respond to changes in pH or reactive oxygen species (ROS) for controlled release applications nih.gov. The ability of this compound to act as a component in stabilizing advanced battery materials, such as lithium-rich layered oxides, by forming protective surface layers and B-doped bulk structures, highlights its potential in energy storage systems umich.edu.
Advanced Computational Prediction and Experimental Validation Methodologies for Material Discovery
The discovery of novel ammonium borates and the prediction of their properties are being revolutionized by advanced computational techniques and sophisticated experimental validation methods. First-principles calculations, particularly Density Functional Theory (DFT), are crucial for predicting electronic structures, stability, and optical properties, as demonstrated in studies on ammonium magnesium borates acs.orgresearchgate.netfigshare.comresearchgate.netnih.gov. Machine learning (ML) is emerging as a powerful tool for accelerating materials discovery by screening vast chemical spaces, predicting synthesis outcomes, and identifying structure-property correlations nih.govrsc.orgresearchgate.netmdpi.comaip.orgresearchgate.net. The synergy between computational predictions and experimental validation, using techniques like high-throughput synthesis and advanced characterization methods, is essential for confirming theoretical predictions and guiding further research. For instance, computational screening combined with experimental synthesis is a promising approach for identifying new borate-based cathode materials for advanced batteries nih.govmdpi.com.
Table 8.3.1: Computational and Experimental Methodologies for this compound Discovery
| Methodology | Primary Function | Strengths | Limitations |
| DFT Calculations | Predicting electronic structure, stability, optical properties | High accuracy for fundamental properties, mechanistic insights | Computationally intensive, requires accurate input parameters |
| Machine Learning (ML) | Property prediction, materials screening, synthesis optimization | High-throughput analysis, pattern recognition, accelerated discovery | Data-dependent, requires robust datasets, interpretability challenges |
| High-Throughput Synthesis | Rapid generation of numerous material variants | Exploration of large compositional spaces, discovery of new phases | Scalability, cost, characterization bottlenecks |
| In-situ Spectroscopy | Real-time monitoring of synthesis and reactions | Understanding reaction mechanisms, identifying intermediates | Requires specialized equipment, complex data analysis |
| X-ray Diffraction (XRD) | Crystal structure determination, phase identification | Definitive structural information, phase purity assessment | Requires crystalline samples, can be time-consuming |
Sustainable Synthesis and Application Strategies in Green Chemistry Initiatives
A growing emphasis is placed on developing sustainable synthesis routes for ammonium borates that align with green chemistry principles. This includes utilizing benign solvents, reducing energy consumption, minimizing waste generation, and exploring atom-economical processes. Research into eco-friendly production methods is gaining traction, with efforts to improve the efficiency and scalability of manufacturing while adhering to environmental regulations researchandmarkets.com. The use of ammonia (B1221849) borane (B79455) in green synthesis, for example, as a hydrogen donor in reductive amination reactions, showcases its utility in environmentally conscious chemical transformations acs.org. Furthermore, exploring the recycling of boron-containing materials and waste streams presents an opportunity to enhance the sustainability of this compound production and application within a circular economy framework kaust.edu.sa. Applications in areas such as wood protection, where ammoniacal zinc borate has shown effectiveness and reduced leaching compared to other borate-based products, also contribute to sustainable material use mdpi.comresearchgate.net.
Table 8.4.1: Green Chemistry Approaches for Ammonium Borates
| Green Chemistry Principle | Application to Ammonium Borates | Potential Benefits |
| Waste Prevention | Optimizing synthesis to minimize byproduct formation; exploring recycling of boron-containing waste streams. | Reduced environmental burden, lower disposal costs. |
| Atom Economy | Designing synthesis pathways that incorporate all starting materials into the final product, avoiding auxiliary substances. | Maximized resource utilization, reduced waste. |
| Less Hazardous Synthesis | Utilizing safer solvents (e.g., water, bio-based solvents) and milder reaction conditions (lower temperatures, pressures). | Improved worker safety, reduced environmental impact from solvent emissions. |
| Energy Efficiency | Developing low-temperature synthesis methods, optimizing reaction kinetics to reduce heating/cooling requirements. | Lower energy consumption, reduced carbon footprint. |
| Renewable Feedstocks | Investigating synthesis routes that utilize renewable resources or recycled materials, where applicable. | Reduced reliance on finite fossil fuel resources. |
| Catalysis | Employing catalytic methods to increase reaction rates and selectivity, allowing for milder conditions and reduced waste. | Enhanced efficiency, reduced reagent usage. |
This compound Compound List:
this compound
Ammonium pentaborate
Ammonium magnesium borate
Ammonium tetraborate (B1243019)
this compound oleate (B1233923)
Ammonium tetrafluoroborate (B81430)
Q & A
Q. What are the standard laboratory methods for synthesizing ammonium borate, and how can side reactions be minimized?
this compound is typically synthesized by reacting boric acid (H₃BO₃) with ammonium hydroxide (NH₄OH) under controlled conditions: Key considerations include maintaining stoichiometric ratios, slow addition of NH₄OH to avoid ammonia loss, and crystallization at low temperatures to minimize hydrolysis. Impurities like ammonium biborate (NH₄HB₄O₇·3H₂O) may form if pH or temperature fluctuates .
Q. How is the molar mass and elemental composition of this compound calculated?
For (NH₄)₃BO₃:
Q. What protocols are recommended for preparing borate buffer solutions in pH-dependent studies?
Borate buffers (pKa = 9.23) are prepared by titrating boric acid with NaOH to the desired pH. For example:
| Concentration (mM) | pH | Application Example |
|---|---|---|
| 10 | 9.0 | Mn oxidation studies |
| 50 | 9.0 | Protein stabilization |
| Validate buffer capacity using titration curves and confirm pH stability under experimental conditions . |
Q. What safety protocols are critical when handling this compound in the laboratory?
- Use gloves and eye protection (tested to NIOSH/EN 166 standards) to prevent skin/eye contact.
- Store in airtight containers to avoid ammonia efflorescence.
- Ventilate workspaces during heating to mitigate inhalation risks .
Advanced Research Questions
Q. How can this compound buffers be optimized for capillary electrophoresis (CE) separations of isobaric metabolites?
A 25 mM this compound buffer (pH 9.5) maximizes peak efficiency and migration time for metabolites like morphine glucuronides. Sensitivity improvements may require coupling with ammonium formate buffers and ESI-QTOF-MS detection. Validate resolution using spiked urine samples .
Q. What experimental strategies resolve contradictions in thermal decomposition data for this compound derivatives?
For hydrogen storage materials like ammonia borane (NH₃BH₃), discrepancies in decomposition kinetics arise from differences in:
Q. What challenges exist in utilizing this compound derivatives for solid-state hydrogen storage?
Key issues include:
Q. How does borate buffer concentration influence reaction kinetics in oxidation studies?
Higher borate concentrations (e.g., 100 mM vs. 10 mM) increase ionic strength, altering Mn(II) oxidation rates. Use Michaelis-Menten kinetics to model enzyme-catalyzed reactions and correlate buffer effects with transition-state stabilization .
Q. What methodologies identify and address anomalies in spectroscopic data for this compound complexes?
- FTIR: Look for BO₃³⁻ asymmetric stretching (\sim1350 cm⁻¹) and NH₄⁺ bending (\sim1400 cm⁻¹). Shifts indicate hydration state changes.
- NMR: Use ¹¹B NMR to detect borate speciation (e.g., B(OH)₄⁻ vs. B₄O₇²⁻). Cross-reference with XRD for structural validation .
Q. How should researchers design experiments to study hydrogen release from this compound-based materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
